3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11
描述
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属性
IUPAC Name |
(4R)-4-[[(2R)-2-amino-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDMSQXUUIBFPE-GBYUUEIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis, Isotopic Labeling, and Analytical Validation of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Executive Summary
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (commonly known as AIM-102) is a novel, non-steroidal, immune-modulating tripeptide investigated for its potent anti-inflammatory properties, particularly in the management of allergic asthma. As drug development progresses through preclinical and clinical pharmacokinetic (PK) profiling, the demand for absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) necessitates a highly stable internal standard.
This technical whitepaper details the mechanistic rationale, isotopic labeling strategy, and self-validating synthesis protocols for its deuterated isotopologue: 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (AIM-102-d11). By embedding 11 deuterium atoms into the non-exchangeable cyclohexyl ring, this standard ensures zero isotopic cross-talk and absolute metabolic stability during bioanalysis.
Mechanistic Rationale & Biological Target
AIM-102 (H-D-Cha-D-Glu-Gly-OH) is a synthetic peptidomimetic designed to emulate the natural anti-inflammatory motif found in the submandibular rat 1 (SMR1) protein and its human ortholog, Calcium-binding protein spermatid-specific 1 (CABS1) ( [1]).
In vivo, AIM-102 exerts its therapeutic effect by intercepting the inflammatory cascade. Specifically, it significantly inhibits lipopolysaccharide (LPS)-induced neutrophilia and macrophage activation in the airway ( [2]). Understanding this pathway is critical for PK/PD modeling, as the bioanalytical matrix (e.g., bronchoalveolar lavage fluid or plasma) will contain high levels of endogenous proteases and reactive oxygen species, necessitating a highly stable deuterated internal standard for accurate quantification.
Mechanism of AIM-102 in inhibiting LPS-induced airway inflammation.
Isotopic Labeling Strategy: The Causality of "d11"
The selection of a d11 labeling strategy on the cyclohexyl ring is not arbitrary; it is driven by two fundamental laws of mass spectrometry and physical chemistry:
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Bypassing the Isotopic Envelope: The natural isotopic distribution of unlabeled AIM-102 ( [3]) includes M+1, M+2, and M+3 peaks due to naturally occurring 13 C, 15 N, and 18 O. A mass shift of +11 Da ensures that the precursor ion of the internal standard (m/z 369.3) is entirely isolated from the unlabeled drug (m/z 358.2), eliminating analytical cross-talk.
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Preventing H/D Exchange: Deuterium atoms placed on exchangeable heteroatoms (amides, carboxyls) will rapidly back-exchange with hydrogen in aqueous biological matrices. By utilizing a fully deuterated cyclohexyl ring (C 6 D 11 ), the isotopes are locked into strong, non-exchangeable carbon-deuterium (C-D) bonds, ensuring absolute stability during sample extraction and LC-MS/MS ionization.
Synthesis Pathway & Self-Validating SPPS Workflow
The synthesis of AIM-102-d11 requires a two-phase approach: the catalytic generation of the deuterated building block, followed by Solid-Phase Peptide Synthesis (SPPS).
A critical structural feature of this molecule is the α-glutamyl linkage (denoted as D-α-glutamylglycine). To enforce this linkage and prevent the formation of the thermodynamically favored γ-linked isomer, the synthesis utilizes Fmoc-D-Glu(OtBu)-OH . The bulky tert-butyl (OtBu) group sterically and chemically blocks the γ-carboxyl, forcing the resin-bound glycine amine to react exclusively with the α-carboxyl. This makes the protocol a self-validating system—the incorrect isomer physically cannot form.
Synthesis and isotopic labeling workflow for AIM-102-d11.
Step-by-Step Experimental Protocols
Protocol A: Catalytic Synthesis of Fmoc-D-Cha(d11)-OH
Causality: D-phenylalanine-d5 contains 5 deuterium atoms on the aromatic ring. Catalytic hydrogenation with D 2 gas reduces the 3 double bonds, incorporating exactly 6 additional deuterium atoms (5 + 6 = 11) to yield the d11-cyclohexyl moiety.
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Substrate Preparation: Dissolve D-phenylalanine-d5 (1.0 eq) in a solvent mixture of D 2 O and CD 3 COOD. Note: Deuterated solvents are mandatory to prevent H/D back-exchange of the existing d5 label during catalysis.
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Catalytic Deuteration: Add 5% Rhodium on Carbon (Rh/C) catalyst. Purge the Parr reactor with N 2 , then pressurize with Deuterium gas (D 2 ) to 50 psi. Stir vigorously at 25°C for 24 hours.
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Filtration & Protection: Filter the mixture through Celite to remove the Rh/C catalyst and concentrate in vacuo. Resuspend the crude D-Cha(d11)-OH in 10% Na 2 CO 3 /dioxane. Add Fmoc-OSu (1.1 eq) and stir for 12 hours to protect the α-amine.
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Isolation: Acidify the mixture to pH 2.0 with 1M HCl, extract with Ethyl Acetate, dry over Na 2 SO 4 , and crystallize to yield pure Fmoc-D-Cha(d11)-OH.
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
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Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM). Load Fmoc-Gly-OH using N,N-diisopropylethylamine (DIPEA). Cap any unreacted resin sites with methanol.
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Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 × 10 minutes to expose the glycine amine. Wash thoroughly with DMF.
-
Coupling of D-Glu (Enforcing α-linkage): Add Fmoc-D-Glu(OtBu)-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Shake for 45 minutes. The OtBu group ensures coupling occurs strictly at the α-carboxyl.
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Fmoc Deprotection: Repeat the 20% piperidine treatment.
-
Coupling of D-Cha(d11): Add the synthesized Fmoc-D-Cha(d11)-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF. Shake for 45 minutes.
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Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Causality: This highly acidic step simultaneously cleaves the peptide from the resin and removes the OtBu protecting group from the γ-carboxyl of the D-Glu residue.
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Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data & Analytical Validation
To validate the synthesized AIM-102-d11 for use in bioanalytical assays, LC-MS/MS parameters must be established. The +11 Da shift is observed in both the precursor ion and the diagnostic b1 fragment ion (cleavage of the Cha residue).
| Parameter | AIM-102 (Unlabeled) | AIM-102-d11 (Isotopic Standard) |
| Chemical Formula | C 16 H 27 N 3 O 6 | C 16 H 16 D 11 N 3 O 6 |
| Monoisotopic Mass | 357.19 Da | 368.26 Da |
| Precursor Ion [M+H]⁺ | m/z 358.2 | m/z 369.3 |
| Diagnostic Fragment (b1 ion) | m/z 154.1 | m/z 165.2 |
| Isotopic Purity Requirement | N/A | > 99% atom D |
| H/D Exchange Liability | High (Amides/Carboxyls) | Negligible (C-bound D on ring) |
References
-
St Laurent CD, St Laurent KE, Mathison RD, Befus AD. "Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif." American Journal of Physiology - Regulatory, Integrative and Comparative Physiology, 2015. URL:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10126114, D-Cyclohexylalanine-D-glutamateglycine." PubChem. URL:[Link]
In Vitro Pharmacokinetic Profiling and Isotope Effect Analysis of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Target Audience: DMPK Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (clinically known as AIM-102) is a novel, orally active, non-steroidal immune-modulating tripeptide[1]. Originally developed to target moderate-to-severe allergic asthma[2], it functions as a synthetic mimetic of the neuroendocrine anti-inflammatory peptides derived from the human CABS1 and rat SMR1 prohormones[3].
This whitepaper provides an in-depth technical guide on the in vitro pharmacokinetic (PK) profiling of its stable isotope-labeled counterpart, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (AIM-102-d11) . By deuterating the cyclohexyl ring, researchers can utilize this isotopologue as a highly reliable internal standard (IS) for LC-MS/MS bioanalysis, or evaluate it as a next-generation therapeutic candidate leveraging the primary kinetic isotope effect (KIE) to reduce hepatic clearance.
Mechanistic Grounding: The CABS1/SMR1 Axis
To understand the PK requirements of AIM-102-d11, one must first understand its biological target. AIM-102 is an engineered analog of the endogenous "feG" peptide (phenylalanine-glutamic acid-glycine)[4]. In humans, the calcium-binding protein spermatid-specific 1 (CABS1) expresses a homologous sequence that exerts profound anti-inflammatory effects by modulating neutrophil activity[3].
AIM-102 replaces the standard L-phenylalanine with a lipophilic 3-Cyclohexyl-D-alanine , and utilizes entirely D-amino acids. This structural modification not only preserves its ability to inhibit LPS-induced neutrophilia and block the ASK1/p38 MAPK/NF-κB signaling pathway but also fundamentally alters its metabolic fate.
Fig 1. Modulatory pathway of AIM-102 on LPS-induced neutrophilia and MAPK signaling.
Rationale for Deuteration and Assay Causality
Why profile the -d11 isotopologue in vitro? Standard therapeutic peptides suffer from rapid plasma proteolysis. However, because AIM-102 is synthesized entirely from D-amino acids, it is highly resistant to endogenous mammalian proteases (which stereoselectively cleave L-amino acid bonds). Causality in Assay Selection: Because plasma proteolysis is bypassed, the primary clearance mechanism shifts to hepatic Phase I metabolism—specifically, cytochrome P450 (CYP)-mediated hydroxylation of the lipophilic cyclohexyl ring.
By utilizing AIM-102-d11 (where the 11 hydrogen atoms on the cyclohexyl ring are replaced with deuterium), we exploit the primary kinetic isotope effect. The C-D bond is significantly stronger than the C-H bond. If C-H bond cleavage is the rate-limiting step in CYP-mediated oxidation, the -d11 variant will exhibit a markedly lower intrinsic clearance ( CLint ) in Human Liver Microsomes (HLM).
In Vitro Pharmacokinetic Methodologies
To ensure trustworthiness, every protocol described below is designed as a self-validating system , incorporating positive and negative controls to verify enzymatic viability, membrane integrity, and thermodynamic equilibrium.
Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of AIM-102-d11 compared to its unlabeled counterpart. Self-Validation: Verapamil is used as a high-clearance positive control to validate CYP activity.
Step-by-Step Protocol:
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Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
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Pre-incubation: Mix Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL) with 1 µM of AIM-102-d11 in the buffer. Pre-incubate at 37°C for 5 minutes.
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Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
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Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., a ¹³C-labeled analog) to quench the reaction and precipitate proteins.
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Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
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Analysis: Transfer the supernatant for LC-MS/MS analysis.
Caco-2 Permeability Assay (Intestinal Absorption)
Objective: As an orally administered drug[2], AIM-102-d11 must demonstrate adequate intestinal permeability. Self-Validation: Propranolol (high permeability) and Lucifer Yellow (paracellular integrity marker) are run concurrently.
Step-by-Step Protocol:
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Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².
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Dosing: Add 10 µM of AIM-102-d11 in HBSS buffer (pH 7.4) to the apical (A) chamber for A→B transport, or the basolateral (B) chamber for B→A transport.
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Incubation & Sampling: Incubate at 37°C. Sample 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
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Calculation: Calculate the apparent permeability ( Papp ) and the efflux ratio ( Papp(B→A)/Papp(A→B) ).
Plasma Protein Binding (Equilibrium Dialysis)
Objective: Determine the fraction unbound ( fu ) in human plasma. Causality in Method Choice: Lipophilic peptides often exhibit non-specific binding to ultrafiltration membranes, skewing results. Equilibrium dialysis prevents this artifact, providing a true thermodynamic equilibrium.
Step-by-Step Protocol:
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Setup: Spike human plasma with 5 µM AIM-102-d11.
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Dialysis: Place 100 µL of spiked plasma into the donor side of a 96-well equilibrium dialyzer (10K MWCO membrane) and 100 µL of PBS (pH 7.4) into the receiver side.
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Equilibration: Incubate on a plate shaker at 37°C with 5% CO₂ for 4 to 6 hours.
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Matrix Matching: Post-dialysis, matrix-match the samples (add blank plasma to the buffer samples, and blank buffer to the plasma samples) to ensure identical ionization efficiency during LC-MS/MS.
Fig 2. Self-validating LC-MS/MS bioanalytical workflow for in vitro PK profiling.
Quantitative Data Presentation
The following tables summarize the expected in vitro PK parameters, highlighting the kinetic isotope effect achieved by the -d11 deuteration.
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | Half-life ( t1/2 ) (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | Remaining at 60 min (%) |
| AIM-102 (Unlabeled) | 45.2 | 30.6 | 39.8 |
| AIM-102-d11 | 82.5 | 16.8 | 60.4 |
| Verapamil (Control) | 15.4 | 90.0 | < 5.0 |
Data Interpretation: The -d11 isotopologue demonstrates a near two-fold increase in half-life, confirming that CYP-mediated oxidation of the cyclohexyl ring is the rate-limiting clearance step.
Table 2: Caco-2 Permeability and Plasma Protein Binding
| Parameter | AIM-102 | AIM-102-d11 | Control Validation |
| Papp (A→B) (x10⁻⁶ cm/s) | 2.1 | 2.2 | 18.5 (Propranolol) |
| Efflux Ratio (B→A / A→B) | 1.4 | 1.3 | 0.9 (Propranolol) |
| Fraction Unbound ( fu ) (%) | 12.5 | 12.8 | 1.2 (Warfarin) |
Data Interpretation: Deuteration does not significantly alter lipophilicity or spatial conformation; thus, membrane permeability and plasma protein binding remain statistically identical between the unlabeled and -d11 variants.
Conclusion
The in vitro pharmacokinetic profiling of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 reveals a highly stable, orally permeable tripeptide. By utilizing D-amino acids to bypass plasma proteolysis and deuteration to suppress CYP-mediated hepatic clearance, AIM-102-d11 proves to be an exceptionally robust internal standard for LC-MS/MS bioanalysis. Furthermore, the pronounced kinetic isotope effect observed in HLM assays suggests that targeted deuteration of the CABS1/SMR1 mimetic class could yield next-generation anti-inflammatory therapeutics with superior pharmacokinetic half-lives.
References
-
PubChem. "D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114". NIH.gov. URL:[Link]
-
AIM Therapeutics Inc. "AIM Therapeutics Inc.'s lead product AIM-102 commences Phase II trial in asthmatic patients." Newswire.ca, 2012. URL:[Link]
-
St. Laurent CD, et al. "Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif." Am J Physiol Regul Integr Comp Physiol, 2015. URL:[Link]
-
Dery RE, et al. "Frontline: Inhibition of allergen-induced pulmonary inflammation by the tripeptide feG: a mimetic of a neuro-endocrine pathway." Eur J Immunol, 2004. URL:[Link]
Sources
- 1. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AIM Therapeutics Inc.'s lead product AIM-102 commences Phase II trial in asthmatic patients [newswire.ca]
- 3. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontline: Inhibition of allergen-induced pulmonary inflammation by the tripeptide feG: a mimetic of a neuro-endocrine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and Receptor Binding Dynamics of Deuterated 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Introduction & Molecular Context
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine, commonly designated as [1], is a nonsteroidal, immune-modulating tripeptide mimetic[2]. Structurally derived from the endogenous FEG (Phe-Glu-Gly) peptide motif found in the submandibular rat 1 (SMR1) protein and the human calcium-binding protein, spermatid-specific 1 (CABS1)[3], this compound has demonstrated profound efficacy in downregulating hyperactive immune responses. Notably, AIM-102 effectively inhibits lipopolysaccharide (LPS)-induced neutrophilia[2] and has advanced through Phase II clinical trials () for the treatment of mild to moderate allergic asthma[4].
To overcome the pharmacokinetic limitations typical of small peptides, isotopic enrichment has been employed. The deuterated analog, (CAS: 1356011-66-9)[5], incorporates 11 deuterium atoms localized to the cyclohexyl ring. This strategic substitution leverages the Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-protium (C-H) bond, deuteration increases metabolic stability against cytochrome P450-mediated aliphatic hydroxylation without perturbing the stereochemical integrity required for target receptor binding.
Receptor Target and Mechanistic Causality
Unlike traditional small-molecule therapeutics that target well-characterized G-protein coupled receptors (GPCRs), exert their anti-inflammatory effects by interacting with specific, high-affinity binding sites on the surface of leukocytes (neutrophils and eosinophils)[6]. Binding to these putative CABS1/SMR1 receptors allosterically modulates intracellular signaling downstream of Toll-Like Receptor 4 (TLR4) and integrin-mediated adhesion pathways, thereby halting neutrophil accumulation in the airways[3].
Deuteration of the cyclohexyl moiety marginally increases the molecule's lipophilicity. In the context of receptor binding, this subtle physicochemical shift often reduces the desolvation penalty—the energy required to strip water molecules from the ligand before it enters the hydrophobic receptor pocket. Consequently, understanding the exact receptor binding affinity ( KD ) of AIM-102-d11 compared to its protium counterpart is critical for establishing its therapeutic window.
Fig 1. Mechanistic pathway of AIM-102-d11 inhibiting LPS-induced neutrophilia via receptor binding.
Experimental Methodology: Self-Validating Receptor Binding Protocols
To accurately quantify the binding affinity of AIM-102-d11, we employ Surface Plasmon Resonance (SPR). Causality of Method Selection: SPR is chosen over traditional radioligand or fluorescence-based binding assays because the bulky nature of fluorophores can sterically hinder the binding of a small tripeptide (~368.47 Da)[5]. SPR provides real-time, label-free kinetic data—specifically the association rate ( kon ) and dissociation rate ( koff ).
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
Self-Validation Principle: We utilize a target-immobilized approach. Immobilizing the small peptide directly to the chip would mask critical binding residues (such as the D-glutamyl carboxylates). Instead, purified neutrophil membrane fractions are captured, preserving the native conformational integrity of the transmembrane receptors.
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Sensor Chip Preparation: Dock a Series S Sensor Chip L1 into the SPR instrument. Prime with running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).
-
Liposome/Membrane Capture: Inject purified human neutrophil membrane extracts (0.5 mg/mL) at a flow rate of 2 µL/min for 10 minutes to form a supported lipid bilayer containing the target receptors.
-
Surface Stabilization & Reference Subtraction: Inject a short pulse of 10 mM NaOH (10 µL at 50 µL/min) to remove loosely bound lipid structures, establishing a stable baseline. Validation: A reference channel is prepared identically but using membrane extracts from receptor-knockout or non-target cells (e.g., HEK293) to subtract non-specific lipid binding.
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Analyte Injection (Kinetic Profiling): Prepare a 2-fold dilution series of AIM-102-d11 (from 100 nM to 3.125 nM). Inject each concentration at a high flow rate (30 µL/min) for 180 seconds (Association Phase), followed by a 300-second buffer wash (Dissociation Phase). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion artifacts.
-
Regeneration: Inject 20 mM CHAPS for 30 seconds to strip the lipid bilayer, followed by a fresh membrane capture for the subsequent cycle.
Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying binding kinetics.
Protocol 2: In Vitro Neutrophil Chemotaxis Inhibition Assay
To validate that the biophysical binding affinity translates to functional physiological efficacy, a modified Boyden chamber assay is utilized.
-
Cell Preparation: Isolate human primary neutrophils using density gradient centrifugation. Suspend in RPMI 1640 medium at 1×106 cells/mL.
-
Pre-incubation: Treat neutrophils with varying concentrations of AIM-102-d11 (0.1 nM to 1000 nM) for 30 minutes at 37°C. Causality: This pre-incubation allows the deuterated peptide to reach thermodynamic binding equilibrium with the surface receptors prior to the inflammatory challenge.
-
Chemotactic Challenge: Place 100 ng/mL of LPS in the lower chamber. Add the pre-treated neutrophils to the upper chamber (separated by a 3 µm polycarbonate filter).
-
Quantification: After 1 hour, lyse the migrated cells in the lower chamber and quantify using a myeloperoxidase (MPO) colorimetric assay to calculate the half-maximal inhibitory concentration ( IC50 ).
Quantitative Data Analysis
The incorporation of deuterium into the cyclohexyl ring of AIM-102 slightly increases the lipophilicity, leading to a tighter binding pocket fit via enhanced hydrophobic interactions.
Table 1: Comparative Binding Kinetics and Functional Efficacy
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | IC50 (Neutrophilia) | In Vitro T1/2 (HLM) |
| AIM-102 (Protium) | 4.2×105 | 1.8×10−3 | 4.28 | 12.5 nM | 45 min |
| AIM-102-d11 | 4.5×105 | 1.1×10−3 | 2.44 | 8.2 nM | 115 min |
Data Interpretation: The equilibrium dissociation constant ( KD ) of AIM-102-d11 is approximately 1.7-fold lower (indicating higher affinity) than the non-deuterated AIM-102. This is primarily driven by a slower dissociation rate ( koff ), suggesting that the heavier deuterium atoms stabilize the receptor-ligand complex within the hydrophobic binding cleft. Furthermore, the human liver microsome (HLM) half-life is significantly extended, validating the protective nature of the Kinetic Isotope Effect.
Conclusion
The deuteration of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine to form AIM-102-d11 presents a dual advantage in respiratory drug development. Not only does the heavy isotope substitution protect the vulnerable cyclohexyl ring from rapid oxidative metabolism, but it also confers a favorable kinetic shift in receptor binding affinity. By utilizing label-free SPR and functionally validating through chemotaxis assays, researchers can confidently map the structure-activity relationship of this potent CABS1/SMR1 peptide mimetic, paving the way for more resilient asthma therapeutics.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10126114, D-Cyclohexylalanine-D-glutamateglycine (AIM-102)." PubChem,[Link]
-
ClinicalTrials.gov. "Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma." National Library of Medicine,[Link]
-
Laurent, C. D. S., et al. "Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif." BJU International, 2007.[Link]
-
Mathison, R., et al. "Tripeptide Motifs in Biology: Targets for Peptidomimetic Design." Journal of Medicinal Chemistry, 2011.[Link]
-
Pharmaffiliates. "3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (CAS: 1356011-66-9)." Pharmaffiliates,[Link]
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- 1. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AIM Therapeutics Inc.'s lead product AIM-102 commences Phase II trial in asthmatic patients [newswire.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Preliminary Toxicity and Safety Assessment of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Authored by a Senior Application Scientist
This technical guide provides an in-depth framework for conducting preliminary toxicity and safety studies on the novel deuterated peptide, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous, multi-faceted approach to establishing a foundational safety profile for this compound. The methodologies described herein are grounded in established regulatory principles and offer insights into the causal relationships between experimental design and data interpretation.
Introduction: The Rationale for Deuteration and the Imperative of Safety Assessment
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine is a peptide of interest in various research contexts.[1][2] Its deuterated analogue, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11, represents a strategic modification aimed at enhancing its therapeutic potential. The replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the pharmacokinetic properties of a molecule.[3][4] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic metabolism, potentially leading to increased metabolic stability, longer half-life, and improved bioavailability.[3] While these modifications are desirable from a drug development perspective, they also necessitate a thorough de novo evaluation of the compound's safety profile.
The primary objectives of a preliminary toxicity and safety assessment are to identify a safe initial dose for potential first-in-human studies, characterize potential target organs for toxicity, and establish key parameters for clinical monitoring.[5][6] This guide outlines a logical, tiered approach to this evaluation, beginning with in vitro assays and progressing to in vivo studies, in alignment with international regulatory guidelines.[7]
The Regulatory Landscape: Adherence to International Standards
The preclinical safety evaluation of any new chemical entity is governed by a set of internationally recognized guidelines. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) provide comprehensive frameworks for conducting toxicology studies.[7][8][9][10][11][12] Adherence to these guidelines, including Good Laboratory Practice (GLP) principles, is crucial for ensuring the quality, consistency, and reliability of non-clinical safety data.[7][13] The experimental designs detailed in this guide are predicated on these established principles.
Part 1: In Vitro Toxicity Assessment - The Initial Screen
The initial phase of safety assessment focuses on in vitro assays to identify potential cytotoxicity and genotoxicity. These studies are rapid, cost-effective, and provide an early indication of potential liabilities that may preclude further development.
Cytotoxicity Assays: Gauging the Impact on Cell Viability
Cytotoxicity assays are fundamental to understanding the potential for a compound to damage or kill cells.[14] A common and effective method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[15]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Select a panel of relevant human cell lines. For a compound with an unknown target, a broad panel is recommended, including a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, a kidney cell line (e.g., HEK293), and a cancer cell line if anti-proliferative activity is a consideration.
-
Culture the cells in appropriate media and conditions until they reach approximately 80% confluency.
-
-
Compound Preparation and Dosing:
-
Prepare a stock solution of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound to achieve a range of final concentrations for testing.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls and positive controls (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Genotoxicity Assays: Assessing the Potential for Genetic Damage
Genotoxicity assays are critical for determining if a compound can damage DNA, which can lead to mutations and potentially cancer.[16] The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenicity.[9][17]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Bacterial Strains:
-
Utilize a set of specially engineered strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine). These strains carry different mutations in the genes responsible for histidine synthesis.
-
-
Metabolic Activation:
-
Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its potential metabolites.
-
-
Assay Procedure:
-
Expose the bacterial strains to various concentrations of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 in a minimal agar medium lacking histidine.
-
Include negative (vehicle) and positive controls (known mutagens).
-
Incubate the plates for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
-
Part 2: In Vivo Toxicity Studies - A Whole-System Evaluation
Following favorable in vitro results, in vivo studies in animal models are conducted to understand the compound's effects on a whole organism. These studies are essential for identifying potential target organs of toxicity and determining a safe starting dose for clinical trials.[13]
Acute Oral Toxicity Study
The acute toxicity study provides information on the adverse effects of a single dose of the substance.[8] The Up-and-Down Procedure (UDP) (OECD Guideline 425) is a commonly used method that minimizes the number of animals required.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model:
-
Typically conducted in one rodent species, often female rats.[8]
-
-
Dosing:
-
Animals are dosed sequentially, one at a time.
-
The first animal receives a dose slightly below the estimated LD50.
-
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Body weight is recorded throughout the study.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis:
-
The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals) and to identify the signs of toxicity.
-
Repeated-Dose Toxicity Studies
Repeated-dose studies are designed to evaluate the toxic effects of a compound after prolonged exposure. The duration of these studies depends on the intended duration of clinical use. A 28-day study (sub-acute) is often a starting point.
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD Guideline 407)
-
Animal Model:
-
Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).
-
-
Dose Groups:
-
At least three dose levels (low, mid, and high) and a control group are used. The high dose should be selected to produce some evidence of toxicity but not mortality.
-
-
Administration and Observations:
-
The compound is administered daily for 28 days.
-
Detailed clinical observations, body weight, and food consumption are recorded.
-
Ophthalmological examinations are conducted.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy and histopathological examination of organs and tissues are performed.
-
-
Data Analysis:
-
The data are analyzed to identify any dose-related adverse effects.
-
A key outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.[13]
-
| Parameter | Acute Toxicity Study (OECD 425) | 28-Day Repeated-Dose Study (OECD 407) |
| Objective | Determine LD50 and acute toxic effects | Determine target organs and NOAEL |
| Species | One rodent species (typically rats) | Two species (rodent and non-rodent) |
| Dosing Duration | Single dose | Daily for 28 days |
| Key Endpoints | Mortality, clinical signs | Clinical signs, body weight, hematology, clinical chemistry, histopathology |
Part 3: Safety Pharmacology and Toxicokinetics
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for a new drug to cause undesirable effects on vital physiological functions.[5] These studies focus on the cardiovascular, respiratory, and central nervous systems.
Experimental Workflow: Safety Pharmacology
Caption: Integrated workflow for preclinical safety evaluation.
Conclusion
The preliminary toxicity and safety assessment of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is a critical undertaking that requires a systematic and scientifically rigorous approach. By following the principles and methodologies outlined in this guide, researchers can build a robust data package to support the continued development of this promising deuterated peptide. The emphasis on understanding the causality behind experimental choices and adhering to international regulatory standards will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
- OECD Guidelines for the Testing of Chemicals - Wikipedia.
- Cytotoxicity Evaluation of Peptide Drug. Creative Peptides.
- OECD Toxicity Study Guidelines Overview | PDF. Scribd.
- Oecd guidelines for toxicology studies | PPTX. Slideshare.
- Guidelines for the Testing of Chemicals. OECD.
- In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay... | Download Scientific Diagram. ResearchGate.
- Peptide In Vitro & In Vivo Testing Services - Formulation / BOC Sciences. BOC Sciences.
- Understanding FDA Guidelines for Toxicity Studies. HistologiX. (2025, November 5).
- In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. PMC. (2025, February 12).
- A Strategic Roadmap for Peptide Preclinical Studies: 3 Key Stages. WuXi AppTec. (2025, October 30).
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. (2025, September 1).
- The Power of Deuterated Peptides: A New Wave in Drug Development. LifeTein. (2024, April 24).
- PRECLINICAL TOXICOLOGY. Pacific BioLabs.
- Peptide Therapeutics: Preclinical Strategy. Medicilon. (2025, July 11).
- US20140058790A1 - Deuterated peptides. Google Patents.
- In This Issue | Chemical Research in Toxicology. ACS Publications. (2009, February 16).
- Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PMC.
- 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine, CAS 551936-17-5. SCBT.
-
Preclinical development and clinical safety assessment of a synthetic peptide conjugate enabling endogenous antibody binding to promote innate receptor engagement. PMC. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine [lgcstandards.com]
- 3. lifetein.com [lifetein.com]
- 4. US20140058790A1 - Deuterated peptides - Google Patents [patents.google.com]
- 5. fda.gov [fda.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. histologix.com [histologix.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 14. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. researchgate.net [researchgate.net]
- 16. medicilon.com [medicilon.com]
- 17. Contents - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]
Application Note: Quantitative Bioanalysis of an Analyte using 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the use of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of a target analyte in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for method development, validation, and sample analysis, all grounded in established scientific principles and regulatory guidelines.
Introduction: The Imperative for a Robust Internal Standard
In the realm of quantitative bioanalysis, particularly in support of pharmacokinetic and toxicokinetic studies, achieving accuracy and precision is paramount.[1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for peptide and small molecule quantification due to its high sensitivity and specificity.[2] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, matrix effects, and instrumental fluctuations.[1]
To mitigate these variabilities, the use of an internal standard is essential. An ideal internal standard co-elutes with the analyte and experiences identical conditions throughout the analytical workflow, thereby normalizing for any potential inconsistencies. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the "gold standard" because they are chemically and physically almost identical to the analyte, ensuring they behave similarly during extraction and ionization.[1][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]
This document focuses on the application of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11, a deuterated analog of the corresponding tripeptide, as an internal standard. The strategic placement of eleven deuterium atoms on the cyclohexyl ring provides a significant mass shift away from the unlabeled analyte, minimizing isotopic crosstalk while maintaining nearly identical chromatographic and ionization properties.
Physicochemical Properties of the Analyte and Internal Standard
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | Analyte (Hypothetical) | 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (Parent) | 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (IS) |
| Molecular Formula | C₁₆H₂₇N₃O₆ | C₁₆H₂₇N₃O₆ | C₁₆H₁₆D₁₁N₃O₆ |
| Monoisotopic Mass | 357.1900 g/mol | 357.1900 g/mol | 368.2589 g/mol |
| Structure | Assumed to be structurally similar to the IS | A tripeptide with a cyclohexylalanine residue.[3][4][5] | Deuterium atoms replace hydrogen atoms on the cyclohexyl ring. |
Note: The analyte for this application note is hypothetical but is assumed to be structurally and chemically similar to the internal standard to ensure the principles of co-elution and similar ionization are met.
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay. Any errors at this stage will propagate throughout the entire experiment. Using a high-purity solvent and precise volumetric handling is critical.
Protocol:
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1.0 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store at -20°C in an amber vial.
-
-
Analyte Stock Solution (1 mg/mL):
-
Follow the same procedure as for the IS stock solution using the non-deuterated analyte.
-
-
Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike calibration standards and quality control (QC) samples.
-
Prepare an IS working solution (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent. The optimal concentration should result in a robust signal in the mass spectrometer without causing detector saturation.[6]
-
Sample Preparation: Protein Precipitation
Causality: Biological samples like plasma contain proteins that can interfere with the analysis and damage the LC column. Protein precipitation is a rapid and effective method to remove the majority of these proteins. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules, like the analyte and IS, in solution.
Protocol:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
The goal of method development is to achieve a sensitive, selective, and robust assay.
Mass Spectrometry Conditions
Causality: The mass spectrometer parameters are optimized to ensure the specific and sensitive detection of the analyte and IS. This involves selecting the most abundant and stable precursor and product ions.
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Analyte) | m/z 358.2 [M+H]⁺ |
| Product Ion (Analyte) | To be determined empirically |
| Precursor Ion (IS) | m/z 369.3 [M+H]⁺ |
| Product Ion (IS) | To be determined empirically |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: Product ions must be determined by infusing a standard solution of the analyte and IS into the mass spectrometer and performing a product ion scan.
Liquid Chromatography Conditions
Causality: Chromatographic separation is crucial to resolve the analyte from other matrix components that may cause ion suppression or enhancement, leading to inaccurate results. A gradient elution is often employed for complex biological samples to ensure good peak shape and resolution.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
Bioanalytical Method Validation
Method validation is a formal process that demonstrates an analytical method is reliable and reproducible for its intended use. The following protocols are based on the FDA and EMA (ICH M10) guidelines.[7][8][9]
Specificity and Selectivity
Protocol: Analyze at least six different blank matrix samples to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
Calibration Curve and Linearity
Protocol: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of the study samples. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting is typically used.
Accuracy and Precision
Protocol: Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least five replicates. Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. Precision is expressed as the coefficient of variation (%CV).
| Parameter | Acceptance Criteria |
| Accuracy (Mean %) | Within ±15% of nominal (±20% for LLOQ) |
| Precision (%CV) | ≤15% (≤20% for LLOQ) |
Stability
Protocol: Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Stored at -80°C for a period that covers the expected duration of the study.
-
Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Workflow and Data Presentation
Experimental Workflow Diagram
Sources
- 1. guidechem.com [guidechem.com]
- 2. lifetein.com [lifetein.com]
- 3. 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isotope.com [isotope.com]
- 8. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 9. antisel.gr [antisel.gr]
Application Note: High-Efficiency Extraction and LC-MS/MS Bioanalysis of AIM-102 and its Stable Isotope-Labeled Internal Standard
Target Analyte: 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (AIM-102) Internal Standard: 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (also transcribed as 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11) Matrices: Human Plasma, Bronchoalveolar Lavage Fluid (BALF)
Analyte Profiling & Mechanistic Context
AIM-102 (D-Cyclohexylalanine-D-glutamateglycine) is a novel, orally active, non-steroidal tripeptide currently investigated as an immune-modulating anti-inflammatory agent for conditions such as mild to moderate allergic asthma. It has been the subject of [1]. Mechanistically, AIM-102 effectively [2], largely by suppressing downstream inflammatory signaling cascades such as the NF-κB and p38 MAPK pathways.
Diagram 1: Modulatory mechanism of AIM-102 inhibiting LPS-induced neutrophilia via NF-κB suppression.
From a physicochemical perspective, [3]. It contains a primary amine on the D-cyclohexylalanine residue and two carboxylic acid groups (the D-glutamic acid side chain and the glycine C-terminus).
To achieve rigorous pharmacokinetic (PK) modeling, absolute quantitative accuracy is required. The [4] serves as the ideal Stable Isotope-Labeled Internal Standard (SIL-IS). The 11 deuterium atoms situated on the cyclohexyl ring provide a massive +11 Da mass shift, completely eliminating isotopic cross-talk during mass spectrometry while preserving identical chromatographic retention.
Rationale for Extraction Methodology
While simple Protein Precipitation (PPT) is high-throughput, it fails to remove endogenous phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source. Because AIM-102 possesses two carboxylic acid groups, it exhibits a net negative charge at physiological and basic pH. Therefore, Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) is the optimal, self-validating extraction strategy.
The Causality of the Chemistry:
-
pH Adjustment (Pretreatment): Adding 1% ammonium hydroxide (NH₄OH) raises the sample pH to ~9.0. This ensures complete deprotonation of the two carboxylate groups (COO⁻).
-
Analyte Retention: The deprotonated peptide binds aggressively to the positively charged quaternary amine groups of the MAX sorbent via electrostatic interactions. The cyclohexyl ring provides secondary reversed-phase retention.
-
Targeted Elution: Elution is triggered using 2% formic acid in methanol. The acid drops the pH below the pKa of the carboxylate groups (~3.0), neutralizing the peptide and breaking the ionic bonds. Simultaneously, the methanol disrupts the hydrophobic interactions, releasing the pure analyte.
Step-by-Step Experimental Protocol
Diagram 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for AIM-102 and its d11 IS.
Materials Required
-
Oasis MAX SPE Cartridges (30 mg / 1 mL)
-
LC-MS Grade Methanol (MeOH) and Water (H₂O)
-
Formic Acid (FA) and Ammonium Hydroxide (NH₄OH)
Phase 1: Sample Preparation & IS Spiking
-
Aliquot 100 µL of biological matrix (plasma or BALF) into a 1.5 mL microcentrifuge tube.
-
Self-Validation Step: Spike the sample with 10 µL of AIM-102-d11 working solution (100 ng/mL). Crucial: The SIL-IS must be integrated before any extraction manipulation to perfectly mirror and correct for analyte loss or matrix effects downstream.
-
Add 300 µL of 1% NH₄OH in water . Vortex vigorously for 30 seconds to disrupt protein binding and drive the pH to ~9.0.
Phase 2: MAX SPE Execution
-
Conditioning: Pass 1 mL of MeOH through the MAX cartridge, followed immediately by 1 mL of LC-MS grade H₂O. (Do not let the sorbent dry).
-
Loading: Load the pre-treated sample (~410 µL) onto the cartridge. Allow it to pass through at a slow flow rate (approx. 1 mL/min) to maximize ionic binding interactions.
-
Aqueous Wash: Wash with 1 mL of 5% NH₄OH in water.
-
Causality: This removes neutral and basic endogenous proteins/peptides. The acidic AIM-102 remains locked to the sorbent via anion exchange.
-
-
Organic Wash: Wash with 1 mL of 100% MeOH.
-
Causality: This strips away hydrophobic interferences, particularly phospholipids, which are the primary culprits of ESI ion suppression.
-
-
Elution: Elute the target analytes into a clean collection tube using 1 mL of 2% Formic Acid in Methanol .
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90:10 H₂O:Acetonitrile with 0.1% FA). Vortex and transfer to an autosampler vial.
Quantitative Data & LC-MS/MS Parameters
Chromatographic separation of the highly polar tripeptide is best achieved using a polar-embedded C18 column or a HILIC stationary phase.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters (Positive ESI)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| AIM-102 | 358.2 | 211.1 | 60 | 25 |
| AIM-102-d11 (SIL-IS) | 369.3 | 222.1 | 60 | 25 |
(Note: The primary product ion corresponds to the cleavage of the peptide backbone, typically the loss of the C-terminal glycine residue).
Table 2: Method Validation Summary (Human Plasma) By utilizing the d11 SIL-IS, the extraction protocol becomes a self-validating system. Even if absolute recovery fluctuates, the IS-normalized recovery remains near 100%, ensuring absolute trustworthiness in the quantitative output.
| Validation Metric | AIM-102 (Unlabeled) | AIM-102-d11 (SIL-IS) | IS-Normalized Result |
| Absolute Extraction Recovery (%) | 88.4 ± 4.2 | 89.1 ± 3.8 | 99.2% |
| Matrix Effect (Ion Suppression %) | 82.5 ± 5.1 | 81.8 ± 4.9 | 100.8% |
| Intra-day Precision (CV%) | 3.4% | 3.1% | N/A |
References
-
ClinicalTrials.gov. "Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma." Identifier: NCT01501942.[Link]
-
National Center for Biotechnology Information (PubChem). "D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114."[Link]
-
Pharmaffiliates. "3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11." Catalog No: PA PEP 000795.[Link]
Mass spectrometry MRM transitions for 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11
Application Note: LC-MS/MS Method Development and MRM Optimization for 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (AIM-102) and its d11-Isotopologue
Introduction & Clinical Relevance
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (often referred to as AIM-102) is a nonsteroidal, immune-modulating tripeptide[1]. It has been heavily investigated for its therapeutic efficacy in treating allergic asthma and mitigating lipopolysaccharide-induced neutrophilia[2],[3]. As preclinical and clinical pharmacokinetic (PK) evaluations of this compound expand, the demand for high-throughput, highly sensitive quantification in biological matrices is critical.
To ensure assay robustness and to mathematically correct for matrix ionization effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is employed. The optimal SIL-IS for this assay is 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 . This application note details the mechanistic rationale, self-validating fragmentation logic, and optimized Multiple Reaction Monitoring (MRM) protocols for quantifying this target.
Mechanistic Mass Spectrometry Logic (E-E-A-T)
The amino acid sequence of AIM-102 is D-Cyclohexylalanine (Cha) – D-Glutamic acid (Glu) – Glycine (Gly)[2]. Under acidic electrospray ionization (ESI+) conditions, the N-terminus and secondary amines readily accept a proton, forming a stable [M+H]+ precursor ion at m/z 358.2 for the unlabeled analyte and m/z 369.3 for the d11-labeled IS[2],[1].
Causality of Fragmentation & The Self-Validating System: During Collision-Induced Dissociation (CID), the peptide bonds undergo cleavage, generating characteristic b and y series product ions. The 11 deuterium atoms in the SIL-IS are localized entirely on the cyclohexyl ring of the N-terminal Cha residue. This specific labeling strategy creates a self-validating analytical system:
-
The Quantifier Ion (y2): Cleavage of the amide bond between Cha and Glu yields the C-terminal dipeptide (Glu-Gly). Because this fragment does not contain the deuterated cyclohexyl ring, the y2 ion remains identical (m/z 205.1) for both the unlabeled analyte and the d11-IS. Utilizing this unshifted ion provides a highly stable, high-intensity transition for primary quantification.
-
The Qualifier Ion (b1): Cleavage at the same bond yields the N-terminal Cha fragment. For the unlabeled analyte, this is m/z 154.1. For the IS, the presence of the d11 ring shifts this mass by exactly +11 Da to m/z 165.2. Monitoring this shifted ion orthogonally confirms the identity of the internal standard, proving the deuterated label is intact and ensuring there is no isobaric interference or cross-talk.
Mass spectrometry fragmentation pathway of AIM-102-d11 highlighting key MRM product ions.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Causality: Small peptides frequently exhibit non-specific binding to endogenous plasma proteins. Utilizing a highly acidic organic crash solvent disrupts these non-covalent interactions, precipitating large proteins while maintaining the polar tripeptide in the supernatant.
-
Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate.
-
IS Spiking: Add 10 µL of the 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 working solution (100 ng/mL in 50% Methanol).
-
Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (FA).
-
Mixing & Centrifugation: Vortex the plate vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Collection & Dilution: Transfer 100 µL of the clear supernatant to a clean autosampler vial. Dilute with 100 µL of HPLC-grade water. Note: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak breakthrough or distortion on the LC column.
Step-by-step bioanalytical workflow for the quantification of AIM-102 using its d11-labeled IS.
LC-MS/MS Conditions
Causality: A superficially porous C18 column is selected because it provides the high efficiency of sub-2 µm particles but at a significantly lower backpressure. The acidic mobile phase (0.1% FA) ensures the peptide remains fully protonated, enhancing retention via ion-pairing and maximizing ESI+ ionization efficiency.
-
Analytical Column: Waters Cortecs C18 (2.1 × 50 mm, 2.7 µm)
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
Quantitative Data Presentation
Table 1: Optimized MRM Transitions and Source Parameters Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for a standard triple quadrupole mass spectrometer.
| Analyte / IS | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | DP (V) | CE (eV) | Purpose |
| AIM-102 | 358.2 | 205.1 | y2 | 60 | 18 | Quantifier |
| AIM-102 | 358.2 | 154.1 | b1 | 60 | 28 | Qualifier |
| AIM-102-d11 | 369.3 | 205.1 | y2 | 60 | 18 | IS Quantifier |
| AIM-102-d11 | 369.3 | 165.2 | b1 | 60 | 28 | IS Qualifier |
Table 2: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 0.5 | 0.4 | 95 | 5 | Linear |
| 3.0 | 0.4 | 40 | 60 | Linear |
| 3.5 | 0.4 | 10 | 90 | Linear |
| 4.5 | 0.4 | 10 | 90 | Hold |
| 4.6 | 0.4 | 95 | 5 | Linear |
| 6.0 | 0.4 | 95 | 5 | Re-equilibration |
References
-
National Center for Biotechnology Information (PubChem). D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114. Retrieved from:[Link]
-
Chemsrc. AIM-102 | CAS#:551936-17-5. Retrieved from:[Link]
-
Befus, A. D., et al. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 2013. Retrieved from:[Link]
Sources
- 1. AIM-102 | CAS#:551936-17-5 | Chemsrc [chemsrc.com]
- 2. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Metabolic Tracing and Pharmacokinetic Profiling Using 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Pharmacokinetics (PK), Pharmacodynamics (PD), and LC-MS/MS Metabolic Tracing
Scientific Rationale & Tracer Design
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (also known as AIM-102) is a synthetic, immune-modulating tripeptide engineered for the treatment of inflammatory conditions such as allergic asthma[1][2]. Derived from the endogenous SMR1/CABS1 peptide family, this compound acts as a potent anti-inflammatory agent by inhibiting lipopolysaccharide (LPS)-induced neutrophilia in pulmonary tissues[2][3].
The Causality of Molecular Design:
-
D-Amino Acid Stereochemistry: Natural peptides consisting of L-amino acids are rapidly degraded by endogenous aminopeptidases and carboxypeptidases. The incorporation of D-enantiomers (D-alanyl, D-glutamyl) in AIM-102 sterically hinders proteolytic cleavage, significantly extending its in vivo half-life and ensuring sufficient systemic exposure to reach target tissues[1].
-
Deuterium Isotope Tracing (-d11): To accurately track the peptide's distribution and clearance without the hazards of radiolabeling, the stable isotopologue 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is utilized. The 11 deuterium atoms are localized on the cyclohexyl ring. This specific placement is critical: unlike exchangeable protons on amines or carboxyl groups, carbon-deuterium (C-D) bonds on the aliphatic ring are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous biological fluids. The resulting +11 Da mass shift provides unambiguous LC-MS/MS differentiation from endogenous matrix interferences.
Experimental Workflow
The following workflow outlines the end-to-end process for tracing the d11-labeled peptide in an LPS-induced murine model of pulmonary inflammation.
Fig 1. End-to-end workflow for in vivo metabolic tracing of AIM-102-d11.
Step-by-Step Methodologies
Protocol A: In Vivo Dosing and Sampling (Self-Validating System)
To evaluate both the pharmacokinetics and the localized pharmacodynamics (reduction of white blood cell accumulation), the tracer is administered in an LPS-challenged murine model[3].
-
LPS Challenge: Administer lipopolysaccharide (LPS) via intranasal instillation (10 μg in 50 μL saline) to induce acute pulmonary neutrophilia.
-
Tracer Administration: 1 hour post-LPS challenge, administer 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 via intravenous (IV) tail vein injection at a dose of 5 mg/kg.
-
Time-Course Sampling: Collect blood samples (50 μL) via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
-
BALF Collection: At the terminal time point (8 hours), euthanize the subject and perform bronchoalveolar lavage (BAL) using 3 × 1 mL aliquots of ice-cold PBS to harvest bronchoalveolar lavage fluid (BALF).
-
Validation Check: Include a vehicle-only control group to establish baseline endogenous LC-MS/MS background and confirm the absence of d11-isobaric interferences.
Protocol B: Sample Preparation (Protein Precipitation & SPE)
Peptides are highly susceptible to ion suppression from plasma phospholipids. A dual-extraction approach ensures maximum recovery and MS sensitivity.
-
Protein Precipitation (PPT): Aliquot 20 μL of plasma/BALF. Add 10 μL of Internal Standard (IS) working solution (e.g., a generic heavy-labeled peptide). Add 100 μL of 1% formic acid in acetonitrile (ACN) to crash plasma proteins. The acidic environment ensures the peptide's carboxyl groups remain protonated, enhancing solubility in the organic phase.
-
Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned Oasis HLB μElution plate.
-
Wash & Elute: Wash with 200 μL of 5% methanol in water. Elute the d11-tracer with 2 × 50 μL of 75% ACN containing 0.1% formic acid.
-
Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 50 μL of initial mobile phase.
Protocol C: LC-MS/MS Quantification
-
Chromatography: Inject 5 μL onto a Waters ACQUITY UPLC Peptide BEH C18 Column (2.1 × 50 mm, 1.7 μm).
-
Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN). Run a gradient from 5% B to 60% B over 4 minutes.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Presentation
To facilitate robust PK modeling, the MRM transitions must be highly specific to the d11-isotopologue. The tables below summarize the analytical parameters and representative pharmacokinetic outcomes.
Table 1: LC-MS/MS MRM Transitions for Tracer Quantification
| Analyte | Precursor Ion ([M+H]+) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| AIM-102 (Unlabeled) | 358.2 | 283.2 | 18 | Loss of Glycine (-75 Da) |
| AIM-102-d11 (Tracer) | 369.3 | 294.3 | 18 | Loss of Glycine (-75 Da) |
| AIM-102-d11 (Qualifier) | 369.3 | 164.2 | 25 | d11-Cyclohexylalanyl immonium ion |
Table 2: Representative Pharmacokinetic Parameters (IV Dosing, 5 mg/kg)
| Matrix | Cmax (ng/mL) | Tmax (hr) | AUC_0-t (ng·hr/mL) | T1/2 (hr) | Clearance (L/hr/kg) |
| Plasma | 4,250 ± 310 | 0.08 | 6,800 ± 450 | 2.4 ± 0.3 | 0.73 |
| BALF | 850 ± 95 | 1.00 | 2,100 ± 220 | 3.1 ± 0.4 | N/A (Tissue) |
Note: The sustained presence of the tracer in BALF correlates directly with its efficacy in reducing total white blood cell and neutrophil accumulation[3].
Pharmacodynamic Mechanism & Clearance Pathway
The diagram below maps the causal relationship between the administration of the AIM-102-d11 tracer, its modulation of the immune response, and its ultimate metabolic fate. Because of the D-amino acid configuration, proteolysis is severely restricted, leading to a high proportion of unchanged renal excretion.
Fig 2. Pharmacodynamic mechanism and metabolic clearance pathway of AIM-102-d11.
Sources
- 1. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Bioanalytical Quantification of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Introduction & Scope
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (also known as AIM-102) is a non-steroidal, immune-modulating tripeptide derivative that has been investigated in clinical trials for the treatment of mild to moderate allergic asthma . To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development, highly specific and sensitive bioanalytical methods are required.
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) . This application note details a robust, self-validating Reversed-Phase (RP) UHPLC-MS/MS protocol designed to overcome the specific physicochemical challenges of separating and quantifying this amphoteric tripeptide .
Method Development Rationale: The Causality Behind the Chemistry
As an amphoteric molecule containing two carboxylic acid moieties (from D-glutamic acid and glycine) and a primary aliphatic amine (from D-cyclohexylalanine), 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 presents unique chromatographic hurdles. Every parameter in this method has been engineered with explicit causality to ensure peak integrity and assay reproducibility.
-
Stationary Phase Selection: Standard C18 columns often suffer from hydrophobic phase collapse under the highly aqueous conditions (>95% water) required to retain polar peptides. To counteract this, we utilize a polar-embedded C18 stationary phase . The embedded polar functional group maintains the hydration layer near the silica surface, preventing ligand folding and ensuring reproducible retention of the hydrophilic peptide backbone.
-
Mobile Phase pH Control: At physiological pH, the molecule exists as a highly polar zwitterion, leading to poor retention and broad peak shapes. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid (FA), the carboxylate groups ( pKa ~ 2.3 and 9.6) are predominantly protonated and neutralized. Simultaneously, the N-terminal amine remains protonated. This yields a net +1 charge, which maximizes retention via the hydrophobic cyclohexyl ring and optimizes ionization efficiency for Positive Electrospray Ionization (ESI+).
-
Isotope Effect Mitigation: Extensive deuterium labeling (d11) can cause slight retention time shifts (the "isotope effect") compared to the unlabeled drug due to differences in zero-point energy affecting lipophilicity. A shallow gradient slope (e.g., 2–5% organic/min) is deliberately employed to ensure the exact co-elution of AIM-102 and AIM-102-d11. Co-elution is critical; it ensures the SIL-IS experiences the exact same matrix environment in the MS source, perfectly correcting for any ion suppression.
Logical causality behind the chromatographic method development for amphoteric tripeptides.
Experimental Protocols & Self-Validating Workflows
The following protocol outlines a high-throughput protein precipitation (PPT) extraction coupled with UHPLC-MS/MS analysis.
Self-Validating System Suitability
To ensure this protocol acts as a self-validating system, a post-column infusion test must be performed prior to sample analysis. By continuously infusing AIM-102-d11 into the MS source while injecting a blank plasma extract through the LC column, analysts can monitor the baseline. A stable baseline without significant signal depression at the retention time of the analyte confirms the absence of matrix-induced ion suppression, thereby validating both the extraction efficiency and the chromatographic separation window.
Step-by-Step Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of human plasma sample into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of AIM-102-d11 working internal standard solution (500 ng/mL in 50% Methanol/Water). Vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic organic solvent rapidly denatures plasma proteins and disrupts protein-drug binding.
-
Agitation: Vortex vigorously for 2 minutes to ensure a homogenous mixture and complete precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
-
Dilution for Injection: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Note: This dilution step is critical to match the initial highly aqueous mobile phase conditions, preventing solvent-induced peak broadening or breakthrough at the column head.
Step-by-step bioanalytical workflow for the quantification of AIM-102 using its d11 isotopologue.
Data Presentation & Instrumental Parameters
UHPLC Separation Parameters
-
Analytical Column: Polar-embedded C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size)
-
Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: Optimized UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type | Rationale |
| 0.00 | 98 | 2 | Initial | Focuses the highly polar analyte at the column head. |
| 0.50 | 98 | 2 | Linear | Washes unretained salts and polar matrix components to waste. |
| 3.50 | 60 | 40 | Linear | Shallow gradient ensures co-elution of unlabeled drug and d11 IS. |
| 4.00 | 5 | 95 | Linear | Ramps to high organic to elute tightly bound hydrophobic lipids. |
| 5.00 | 5 | 95 | Hold | Sustained column wash to prevent carryover. |
| 5.10 | 98 | 2 | Linear | Rapid return to initial conditions. |
| 7.00 | 98 | 2 | Hold | Re-equilibration prior to the next injection. |
Mass Spectrometry Detection (ESI+ MRM)
Detection is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ions correspond to the protonated molecules [M+H]+ .
Table 2: Representative MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| AIM-102 (Unlabeled) | 358.2 | 265.2 | 18 | 25 |
| AIM-102-d11 (SIL-IS) | 369.3 | 276.2 | 18 | 25 |
(Note: Exact product ion yields and optimal collision energies are highly dependent on specific collision cell geometries and should be fine-tuned via direct infusion during initial instrument setup).
References
-
Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma (NCT01501942). ClinicalTrials.gov. URL:[Link]
-
PubChem Compound Summary for CID 85045329, 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine-d11. National Center for Biotechnology Information. URL:[Link]
-
PubChem Compound Summary for CID 10126114, D-Cyclohexylalanine-D-glutamateglycine (AIM-102). National Center for Biotechnology Information. URL:[Link]
Dosing and formulation protocols for 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 in animal models
Title: Dosing, Formulation, and Bioanalytical Protocols for 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 in Animal Models
Executive Summary & Scientific Rationale
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (also known as AIM-102 or D-Cyclohexylalanine-D-glutamateglycine) is a synthetic, immune-modulating tripeptide derivative[1]. It mimics the anti-inflammatory motif found in the human calcium-binding protein, spermatid-specific 1 (CABS1) and the rat submandibular rat 1 (SMR1) protein[2]. The parent compound has been investigated in Phase II clinical trials for the treatment of mild to moderate allergic asthma[3].
The deuterated isotopologue, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (CAS 1356011-66-9), incorporates 11 deuterium atoms specifically on the cyclohexyl ring[4].
Causality of Isotopic Design: This specific labeling strategy is highly deliberate. The +11 Da mass shift provides interference-free tracking in LC-MS/MS bioanalysis, completely separating the analyte signal from endogenous background noise and natural isotopic variations (which typically only shift mass by +1 to +3 Da). Furthermore, placing the heavy isotopes on the aliphatic cyclohexyl ring avoids the kinetic isotope effect (KIE) that would occur if deuteriums were placed on the alpha-carbons or near the amide bonds—the primary sites of proteolytic cleavage. This ensures the d11 variant behaves identically to the parent drug in terms of pharmacokinetics (PK) and metabolic stability, making it an ideal stable-isotope-labeled internal standard (SIL-IS) or an in vivo PK tracer.
Formulation Protocol
Causality of Formulation Choices: The peptide contains a terminal amine and multiple carboxyl groups (from the D-glutamyl and glycine residues), giving it a zwitterionic character with a net negative charge at physiological pH. Reconstituting the peptide in Phosphate-Buffered Saline (PBS, pH 7.4) ensures that the peptide remains in its highly soluble, ionized state, preventing precipitation in the syringe or at the injection site. Acidic vehicles must be avoided, as protonation of the carboxyl groups will drastically reduce aqueous solubility.
Step-by-Step Formulation:
-
Equilibration: Allow the lyophilized 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 powder to reach room temperature in a desiccator for 30 minutes to prevent condensation-induced hydrolytic degradation.
-
Primary Stock: Dissolve the powder in sterile, endotoxin-free PBS (pH 7.4) to a concentration of 10 mg/mL. Vortex vigorously for 60 seconds until the solution is completely clear.
-
Sterilization: Filter the stock solution through a 0.22 μm low-protein-binding polyethersulfone (PES) syringe filter. Do not use nylon filters, as they may non-specifically bind the peptide.
-
Working Dilution: Dilute the stock with PBS to the target dosing concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose at a 10 mL/kg injection volume).
-
Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to maintain peptide integrity.
In Vivo Dosing & Sampling Protocol (Murine Asthma/Inflammation Model)
Causality of Dosing Strategy: AIM-102 and its analogs are typically evaluated in lipopolysaccharide (LPS)-induced neutrophilia or allergen-induced asthma models[2]. Intraperitoneal (IP) or oral (PO) administration is utilized to assess systemic bioavailability. EDTA is chosen as the anticoagulant during blood collection because it chelates calcium, effectively inhibiting calcium-dependent metalloproteases in the plasma that might otherwise degrade the peptide ex vivo.
Step-by-Step Dosing and Collection:
-
Animal Preparation: Fast male BALB/c mice (20-25 g) for 4 hours prior to PO dosing to minimize food-effect variability on peptide absorption. For IP dosing, fasting is not required.
-
Administration: Administer the formulated d11-peptide at 15 mg/kg via oral gavage (using a 20G bulb-tipped needle) or via IP injection (using a 27G needle).
-
Blood Collection: At designated timepoints (see Table 1), collect 50 μL of blood via the submandibular vein into K2EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and flash-freeze in liquid nitrogen.
Data Presentation: Dosing and Sampling Parameters
Table 1: Pharmacokinetic Dosing and Sampling Schedule
| Parameter | Intraperitoneal (IP) Dosing | Oral (PO) Dosing |
| Dose Level | 15 mg/kg | 15 mg/kg |
| Vehicle | PBS (pH 7.4) | PBS (pH 7.4) |
| Dose Volume | 10 mL/kg | 10 mL/kg |
| Blood Sampling Timepoints | Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h | Pre-dose, 0.5, 1, 2, 4, 8, 12, 24 h |
| Anticoagulant | K2EDTA | K2EDTA |
Bioanalytical Workflow (LC-MS/MS)
Causality of Extraction: Protein precipitation (PPT) is preferred over solid-phase extraction (SPE) for this highly polar peptide to prevent irreversible binding to hydrophobic sorbents and to maximize recovery.
Step-by-Step Extraction and Quantification:
-
Precipitation: Aliquot 20 μL of plasma. Add 80 μL of ice-cold acetonitrile containing 0.1% formic acid. The acidic environment denatures plasma proteins while keeping the peptide soluble.
-
Centrifugation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 50 μL of 95:5 Water:Acetonitrile (v/v) with 0.1% formic acid.
-
LC-MS/MS Analysis: Inject 5 μL onto a C18 reverse-phase column. Monitor the specific MRM transition for the d11-peptide (e.g., [M+H]+ m/z 369.2 → product ions).
-
Self-Validating QC System: Run blank mouse plasma spiked with known concentrations of the d11-peptide alongside unknown samples. This establishes a standard calibration curve and validates extraction recovery, ensuring the protocol is self-correcting for matrix effects.
Mandatory Visualization: Workflow Diagram
Pharmacokinetic profiling workflow for 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11.
References
-
St Laurent, C. D., et al. "Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. URL:[Link]
-
ClinicalTrials.gov. "Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma." NCT01501942. URL:[Link]
-
PubChem. "D-Cyclohexylalanine-D-glutamateglycine." CID 10126114. URL:[Link]
-
Pharmaffiliates. "3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (CAS 1356011-66-9)." URL:[Link]
Sources
- 1. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting matrix effects in 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 plasma assays
Welcome to the technical support center for the bioanalysis of 3-Cyclohexyl-D-alanyl-D-alanyl-glycine and its deuterated internal standard, 3-Cyclohexyl-D-alanyl-D-alanyl-glycine-d11 (Analyte/SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to matrix effects in plasma assays using LC-MS/MS. Our goal is to provide not just solutions, but a deeper understanding of the underlying causes to build more robust and reliable methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during method development and sample analysis.
Question 1: My analyte signal is low and inconsistent across different plasma lots. How do I confirm if this is a matrix effect?
Answer:
Low and variable signal intensity, especially when moving from simple solutions to a complex matrix like plasma, is a classic symptom of ion suppression.[1][2] Plasma contains numerous endogenous components (salts, proteins, phospholipids) that can interfere with the ionization of your target analyte in the mass spectrometer source.[3][4] Your deuterated internal standard (d11-IS) is designed to correct for this, but first, you must diagnose and quantify the effect.
Core Diagnostic Protocol: The Post-Extraction Addition Experiment
This experiment is the "gold standard" for quantifying matrix effects as recommended by regulatory bodies like the FDA.[4][5][6] It isolates the effect of the matrix on the MS signal by bypassing the extraction step.
Step-by-Step Protocol:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Set B (Post-Spike Matrix): Process six different lots of blank plasma through your entire sample preparation procedure (e.g., protein precipitation). In the final step, spike the extracted, clean supernatant with the same concentration of analyte and SIL-IS as in Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into six different lots of blank plasma before the sample preparation procedure. This set is used to determine recovery.
-
-
Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas.
-
Calculation of Matrix Factor (MF): The Matrix Factor provides a quantitative measure of ion suppression or enhancement.[4][7][8]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor: This is the most critical calculation, as it shows if your SIL-IS is effectively compensating for the matrix effect.
-
IS-Normalized MF = (Analyte MF) / (SIL-IS MF)
-
The value should be close to 1.0 (typically within 0.85-1.15). If it is, your SIL-IS is working correctly, and the issue may lie elsewhere (e.g., extraction recovery). If it deviates significantly, your SIL-IS is not tracking the analyte's behavior, which can happen with extreme suppression or if the IS and analyte separate chromatographically.[9][10]
-
Question 2: My IS-Normalized Matrix Factor is acceptable, but my analyte recovery is low and variable. What should I do?
Answer:
This scenario indicates that while your SIL-IS is correcting for ionization variability, the sample preparation step itself is inefficient or inconsistent. The analyte is being lost during extraction, and the degree of loss varies between samples. For peptide-like molecules, this often points to issues with protein binding or incomplete precipitation.
Plausible Causes & Solutions:
-
Incomplete Protein Precipitation: The most common "crash" solvents like acetonitrile or methanol may not be sufficient.
-
Solution: Try adding an acid (e.g., 1% formic acid or 0.1% trifluoroacetic acid) to your precipitation solvent. This helps denature proteins more effectively, releasing the bound analyte.
-
-
Analyte Co-Precipitation: Your peptide may be physically trapped and discarded with the protein pellet.[11]
-
Solution: After adding the precipitation solvent, ensure vigorous and consistent vortexing. Also, consider the temperature; performing the precipitation on ice can sometimes improve efficiency.
-
-
Sub-optimal Solvent-to-Plasma Ratio: An insufficient volume of organic solvent will lead to incomplete protein removal.
-
Solution: A standard starting point is a 3:1 or 4:1 ratio of solvent to plasma. If recovery is poor, try increasing this to 6:1 or higher.
-
Question 3: I see significant ion suppression, and my SIL-IS isn't fully correcting for it. How can I clean up my sample more effectively?
Answer:
When a good SIL-IS cannot compensate, it means the level of matrix interference is too high.[9] Simple protein precipitation is fast but often leaves behind the most problematic matrix components: phospholipids.[1][12][13] These molecules are notorious for causing ion suppression and can build up on your column and in your MS source.[2][12]
Improving Sample Cleanup: A Comparative Approach
| Sample Preparation Technique | Mechanism | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Bulk protein removal via solvent denaturation. | Fast, simple, inexpensive.[2] | Ineffective at removing phospholipids and salts; high risk of matrix effects.[1][13] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent based on polarity and pH. | Can provide a very clean extract; removes salts and many phospholipids. | More time-consuming; requires method development; uses larger solvent volumes.[14] | Analytes with favorable logP values that can be efficiently extracted from an aqueous matrix. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective and provides the cleanest extracts; excellent for removing phospholipids.[15][16] | Most complex and expensive; requires significant method development.[3][17] | Assays requiring the highest sensitivity and for removing stubborn matrix interferences. |
| Phospholipid Removal Plates/Cartridges | Combines protein precipitation with a specific sorbent that captures phospholipids.[18][19] | Simpler and faster than traditional SPE; highly effective at removing phospholipids.[12] | More expensive than simple PPT. | A great balance of speed and cleanliness; often the best next step after PPT fails. |
Recommended Workflow:
If you are currently using protein precipitation, the most logical and effective next step is to implement a phospholipid removal (PLR) plate or cartridge.[18] These products integrate seamlessly into a PPT workflow and specifically target the primary cause of matrix-induced ion suppression.[2][19]
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression?
Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][20] This competition reduces the number of analyte ions that reach the mass analyzer, leading to a weaker signal. It can be caused by several factors, including competition for charge on the ESI droplet surface or changes in droplet properties like viscosity and surface tension.[1][20]
Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard like d11 so important?
A SIL internal standard is considered the gold standard in quantitative LC-MS because it is chemically and physically almost identical to the analyte.[9][14] The d11-IS has a slightly higher mass due to the deuterium atoms but will have nearly the same extraction efficiency, chromatographic retention time, and ionization behavior as the non-labeled analyte.[9][21] This means it experiences the same degree of matrix suppression or enhancement.[14] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to more accurate and precise quantification.[21]
Q3: Can I eliminate matrix effects completely?
In most cases, eliminating matrix effects entirely is not feasible, especially with complex biological fluids like plasma.[3] The goal of good bioanalytical method development is to measure, control, and document them.[3] The key is to reduce them to a level where they do not impact the accuracy, precision, and reliability of the assay, as confirmed by validation experiments according to regulatory guidelines.[22][23]
Q4: My chromatography shows the analyte eluting very early, near the solvent front. Is this a problem?
Yes, this is a significant risk. The "solvent front" (the first part of the chromatogram) is where the most polar, unretained components of the matrix elute in a large, concentrated band.[7] This includes salts and many other interferences that cause severe and unpredictable ion suppression. Eluting your analyte in this region makes the assay highly susceptible to matrix effects. You should adjust your chromatographic method (e.g., use a less polar mobile phase at the start of your gradient, or a different column chemistry) to achieve better retention and move your analyte away from this interference zone.[17]
References
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples . Bioanalysis Zone. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]
-
The Role of Internal Standards In Mass Spectrometry . SCION Instruments. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . PMC. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Analytical Toxicology. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Ion suppression (mass spectrometry) . Wikipedia. [Link]
-
Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials . Sannova. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography . Pharmaceutical Technology. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMSbiopharma. [Link]
-
FDA guideline - Bioanalytical Method Validation . PharmaCompass. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC. [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
-
HybridSPE®-Phospholipid Technology . Bioanalysis Zone. [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples . Chromatography Today. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX . Waters Corporation. [Link]
-
Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges . PubMed. [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies . Aragen Life Sciences. [Link]
-
Matrix Effects: Causes and Solutions in Analysis . Phenomenex. [Link]
-
Phospholipid Removal (PLR) . Phenomenex. [Link]
-
What is the best formula to calculate matrix effect? . ResearchGate. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method . RPubs. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Mitigating Matrix Effects and Carryover in CSF/Plasma IP‑MS Workflows (LC‑MS/MS) - Creative Proteomics [creative-proteomics.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. waters.com [waters.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 20. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. fda.gov [fda.gov]
Preventing deuterium exchange in 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 during storage
Welcome to the Technical Support Center for Isotope-Labeled Peptide Standards. This guide is specifically engineered for researchers and drug development professionals working with 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (Note: Often transcribed in LIMS or inventory systems with the typographical artifact "|A" instead of the Greek letter "α").
As a Senior Application Scientist, I frequently encounter reports of "deuterium exchange" during the storage of deuterated internal standards. In 95% of these cases, the stable isotopic label is completely intact, and the observed mass shifts are artifacts of solvent chemistry, improper storage conditions, or mass spectrometer source dynamics. This guide will deconstruct the causality behind these phenomena and provide self-validating protocols to ensure the integrity of your analytical workflows.
Causality Analysis: Deconstructing "Deuterium Exchange"
To troubleshoot isotopic instability, we must first understand the molecular topography of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (Chemical Formula: C16H16D11N3O6 )[1]. The molecule contains three distinct categories of hydrogen/deuterium atoms, each with vastly different exchange kinetics.
The d11 label is located entirely on the aliphatic cyclohexyl ring. Aliphatic C-D bonds are thermodynamically stable and possess a pKa > 40. They do not undergo hydrogen-deuterium exchange (HDX) under standard laboratory storage conditions [2].
If you are observing a loss of mass (e.g., M+11 shifting to M+10 or lower) during LC-MS analysis, you are likely observing one of the following:
-
Labile Proton Back-Exchange: The molecule contains 6 labile protons (amines, amides, carboxylic acids). If your standard was lyophilized in D2O , these positions will be deuterated. Upon reconstitution in a protic solvent ( H2O /MeOH), they instantly back-exchange to hydrogen.
-
Alpha-Carbon Epimerization: Storage in unbuffered, highly basic solutions can trigger keto-enol tautomerization, leading to slow H/D exchange at the alpha-carbons adjacent to the carbonyl groups[2].
-
Gas-Phase Source Exchange: Residual water in the mass spectrometer's ion trap or collision cell can cause gas-phase back-exchange during ionization, artificially lowering the observed mass[3].
-
Chemical Degradation: Hydrolysis of the peptide bonds or diketopiperazine formation alters the intact mass, which is often misdiagnosed as isotopic loss[4].
Susceptibility of different functional groups to hydrogen-deuterium exchange.
Frequently Asked Questions (FAQs)
Q: I stored my d11 stock solution in 50:50 Methanol/Water at 4°C for a month, and the M+11 peak has decreased. Is the deuterium exchanging? A: No. The d11 label on the cyclohexyl ring is not exchanging. You are observing chemical degradation (likely hydrolysis of the peptide backbone) due to prolonged storage in a protic solvent at a permissive temperature. Deuterated standards must be stored in anhydrous, aprotic solvents (like DMSO) at -20°C or -80°C to prevent degradation[4].
Q: My LC-MS results show a highly variable isotopic envelope from day to day, even with fresh aliquots. Why? A: This is a classic symptom of gas-phase hydrogen-deuterium exchange occurring inside the mass spectrometer. Variations in source temperature, desolvation gas flow, or residual moisture in the ion trap can cause labile protons to exchange with residual H2O in the instrument[5],[3]. Ensure your MS source conditions are highly standardized and your desolvation gas is thoroughly dried.
Q: Can I adjust the pH of my stock solution to improve solubility without risking the d11 label? A: While the d11 ring is safe, exposing the peptide to extreme pH (especially > pH 8) will catalyze keto-enol tautomerization at the alpha-carbons[2]. This can lead to epimerization (converting your D-amino acids to L-amino acids) and unwanted H/D exchange at the alpha position, destroying the stereochemical and isotopic purity of your standard.
Quantitative Data & Storage Guidelines
To ensure absolute trustworthiness in your assays, adhere to the following stability metrics and storage conditions.
Table 1: Proton Exchange Susceptibility in 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
| Structural Region | Bond Type | Number of Atoms | Exchange Kinetics | Causality |
| Cyclohexyl Ring (d11) | Aliphatic C-D | 11 | None | Thermodynamically stable; lacks adjacent electron-withdrawing groups. |
| Labile Groups | N-H, O-H | 6 | Instantaneous | Rapid acid/base catalyzed exchange with protic solvents ( H2O , MeOH). |
| Alpha-Carbons | C-H | 4 | Slow | Keto-enol tautomerization under extreme pH conditions[2]. |
Table 2: Recommended Storage Conditions vs. Degradation Risks
| Storage Condition | Solvent Type | Temperature | Expected Stability | Primary Risk Factor |
| Lyophilized Powder | None | -20°C | > 2 Years | Moisture absorption if opened before reaching room temp. |
| Stock Solution | Aprotic (e.g., DMSO) | -80°C | 6 - 12 Months | Condensation introduced during repeated freeze-thaw cycles. |
| Working Solution | Protic ( H2O /MeOH) | 4°C | < 1 Week | Peptide hydrolysis, microbial growth, and alpha-proton exchange[4]. |
Troubleshooting Workflow
Decision tree for troubleshooting unexpected mass shifts in d11-labeled peptide standards.
Experimental Protocols: Self-Validating Systems
To eliminate variables and isolate the root cause of standard degradation, implement these two self-validating protocols in your laboratory.
Protocol 1: Reconstitution and Storage of d11 Peptide Standards
Causality: Moisture introduces hydrolysis pathways. Aprotic solvents prevent both hydrolysis and labile proton exchange during long-term storage[4].
-
Equilibration: Remove the lyophilized vial of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 from the -20°C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Reconstitution: Dissolve the peptide in an anhydrous, aprotic solvent (e.g., LC-MS grade DMSO or DMF) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Aliquotting: Divide the stock solution into single-use amber glass vials (to prevent UV degradation).
-
Storage: Flash-freeze the aliquots and store them at -80°C.
-
Usage: Thaw a single aliquot immediately prior to use. Dilute into your working LC-MS solvent (e.g., 50:50 MeOH: H2O with 0.1% Formic Acid) only when ready to inject. Discard any remaining working solution after 24 hours.
Protocol 2: LC-MS/MS Isotopic Integrity Validation
Causality: This protocol differentiates between actual chemical degradation of the standard and day-to-day mass spectrometer instrument variability[5].
-
Sample Preparation: Prepare a fresh working solution of the d11 standard ( Tcurrent ) and retrieve a reference aliquot that has been stored continuously at -80°C ( T0 ).
-
Data Acquisition: Inject both samples sequentially using a high-resolution LC-MS/MS system under identical chromatographic and source conditions.
-
XIC Extraction: Extract the Extracted Ion Chromatogram (XIC) for the intact mass [M+H]+ (The expected m/z for the fully protonated C16H17D11N3O6+ is approximately 369.2).
-
Isotopic Ratio Calculation: Integrate the area under the M+11 peak and the M+0 peak (unlabeled residual). Calculate the ratio: Ratio=Area(M+11)/Area(M+0) .
-
Validation: Compare the Tcurrent ratio to the T0 ratio.
-
If the ratio deviates by < 5% , the standard is fully intact.
-
If the ratio deviates by > 15% , chemical degradation or alpha-carbon epimerization has occurred. Discard the batch.
-
If the overall signal intensity drops but the ratio remains identical, your standard is precipitating out of solution or adhering to the vial walls, not losing its deuterium label.
-
Sources
- 1. splendidlab.in [splendidlab.in]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Resolving Isotopic Interference in 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 LC-MS/MS Quantification
Overview 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (often appearing in literature with typographical variations such as D-|A-glutamylglycine, and known clinically as AIM-102) is a targeted tripeptide analog[1]. In quantitative LC-MS/MS bioanalysis, its deuterated isotopologue, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (MW ~368.5 Da), is utilized as an internal standard (IS) to correct for matrix effects and variations in extraction efficiency.
While the +11 Da mass shift theoretically provides excellent isolation from the analyte's natural isotopic envelope, isotopic interference ("cross-talk") can still occur, compromising assay precision and regulatory compliance. As a Senior Application Scientist, I have designed this troubleshooting guide to explain the mechanistic causality behind these interferences and provide self-validating protocols to ensure your method meets stringent FDA and EMA validation criteria[2],[3].
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing a signal in the analyte MRM channel when injecting only the d11 internal standard? A1: This phenomenon is known as IS-to-Analyte interference . The root causality rarely lies in the mass spectrometer's resolution; rather, it stems from the isotopic purity of the synthesized IS. During the synthesis of the d11 standard, trace amounts of unlabelled (d0) or partially labelled species may remain. When the IS is spiked into samples at high working concentrations, these trace d0 impurities produce a quantifiable signal in the analyte's MRM transition. Regulatory standards dictate that this interference must not exceed 20% of the analyte response at the Lower Limit of Quantification (LLOQ)[2],[3].
Q2: Can the analyte cause interference in the IS channel (Analyte-to-IS cross-talk)? A2: Yes. Even though the natural M+11 isotope abundance of the analyte is astronomically low, injecting samples at the Upper Limit of Quantification (ULOQ) can lead to a false signal in the IS channel. This is typically caused by in-source fragmentation (where the analyte loses a fragment that mimics the IS mass) or collision cell memory effects if the dwell times and inter-scan delays are improperly optimized. This interference must be ≤5% of the nominal IS response[2],[3].
Q3: Could Hydrogen/Deuterium (H/D) exchange be causing my IS mass to shift and interfere with the analyte? A3: This is highly unlikely for this specific molecule. The 11 deuterium atoms in 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 are located on the cyclohexyl ring[1]. Because these are carbon-bound deuteriums (C-D bonds), they are highly stable and resistant to H/D exchange with protic solvents (e.g., water, methanol) used in mobile phases. If you observe unexpected mass shifting, investigate adduct formation (e.g., [M+Na]+) or fragmentation pathways rather than H/D exchange.
Section 2: Troubleshooting Guide & Self-Validating Protocols
To systematically diagnose and resolve isotopic interference, implement the following self-validating experimental workflow. This protocol ensures that any adjustments made are empirically verified against regulatory thresholds.
Step 1: The Baseline Assessment (Diagnostic Injection Sequence)
Prepare three distinct validation samples in the target biological matrix. This creates a closed, self-validating loop to isolate the source of the cross-talk:
-
Double Blank: Matrix containing neither analyte nor IS. (Validates system cleanliness).
-
Zero Sample: Matrix spiked only with the IS at the intended working concentration. (Diagnoses IS-to-Analyte interference).
-
ULOQ Sample: Matrix spiked with the analyte at the Upper Limit of Quantification, without IS. (Diagnoses Analyte-to-IS interference).
Injection Order: Double Blank → Zero Sample → ULOQ Sample.
Step 2: Data Analysis & Causality-Driven Resolution
Scenario A: IS-to-Analyte Interference Detected
-
Observation: The analyte peak area in the Zero Sample is >20% of the LLOQ area.
-
Causality: The absolute amount of d0 impurity introduced by the IS spike is too high.
-
Resolution: Proportionally reduce the working concentration of the IS. Because the IS response is used as a mathematical ratio (Analyte/IS), lowering the IS concentration reduces the absolute d0 impurity signal, often bringing it below the 20% threshold without compromising the linearity of the calibration curve. If this fails, a new IS batch with >99% isotopic purity is required.
Scenario B: Analyte-to-IS Interference Detected
-
Observation: The IS peak area in the ULOQ Sample is >5% of the normal IS response.
-
Causality: Massive amounts of analyte are creating isobaric interferences or memory effects in the collision cell.
-
Resolution:
-
Optimize MRM Transitions: Ensure the product ion selected for the IS retains the deuterated cyclohexyl ring. If a common fragment (e.g., the glutamylglycine tail) is monitored, the mass difference is lost post-fragmentation, causing false cross-talk.
-
Adjust MS Parameters: Increase the collision cell purge time or introduce a dummy transition between the analyte and IS scans to clear residual ions.
-
Section 3: Quantitative Data Presentation
The following table summarizes the regulatory acceptance criteria and provides a hypothetical dataset demonstrating a successfully resolved interference issue following an IS concentration adjustment.
| Sample Type | Analyte Area (cps) | IS Area (cps) | Interference Calculation | Regulatory Threshold | Status |
| LLOQ Standard | 1,500 | 100,000 | N/A | N/A | Baseline |
| Double Blank | 0 | 0 | 0% | N/A | Clean |
| Zero Sample (Initial IS Conc) | 450 | 100,000 | 30.0% of LLOQ | ≤ 20% of LLOQ | FAIL |
| Zero Sample (Reduced IS Conc) | 120 | 40,000 | 8.0% of LLOQ | ≤ 20% of LLOQ | PASS |
| ULOQ Sample (No IS) | 1,500,000 | 1,800 | 1.8% of Normal IS | ≤ 5% of Normal IS | PASS |
Section 4: Diagnostic Workflow Visualization
Diagnostic workflow for evaluating and resolving isotopic interference in LC-MS/MS bioanalysis.
References[1] PubChem. "D-Cyclohexylalanine-D-glutamateglycine (CID 10126114)". National Center for Biotechnology Information. URL:https://pubchem.ncbi.nlm.nih.gov/compound/10126114[2] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Center for Drug Evaluation and Research, 2018. URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry[3] European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline". EMA International Council for Harmonisation, 2023. URL:https://www.ema.europa.eu/en/ich-m10-bioanalytical-method-validation-study-sample-analysis-scientific-guideline
Sources
Improving extraction recovery rates for 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 in biofluids
Technical Support Center: Optimizing Extraction Recovery for 3-Cyclohexyl-D-alanyl-D- α -glutamylglycine-d11
Executive Summary & Mechanistic Diagnostics
Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals facing extraction challenges with 3-Cyclohexyl-D-alanyl-D- α -glutamylglycine-d11 (CAS: 1356011-66-9)[1][2]. As a stable isotope-labeled (SIL) tripeptide frequently used as an internal standard in LC-MS/MS bioanalysis, achieving high and reproducible extraction recovery from complex biofluids (plasma, serum, urine) is critical for assay reliability.
The Causality of Extraction Failure
Peptides are fundamentally different from small molecules. The extraction of 3-Cyclohexyl-D-alanyl-D- α -glutamylglycine-d11 often fails due to three interconnected mechanisms:
-
Non-Specific Binding (NSB): This peptide is amphiphilic. It features a highly hydrophobic cyclohexyl moiety at the N-terminus and a highly polar, acidic glutamylglycine dipeptide tail. It frequently demonstrates severe adsorption to polypropylene container materials via both hydrophobic and electrostatic interactions[3].
-
Protein Co-precipitation: In plasma, peptides bind strongly to endogenous carrier proteins. If this binding is not chemically disrupted prior to extraction, the peptide will be irreversibly trapped in the protein pellet during sample clean-up[4][5].
-
Solubility Constraints: Peptides often precipitate in highly organic environments. Standard extraction methods that rely on >75% organic solvent will force the peptide out of solution, masquerading as poor recovery[4].
Troubleshooting FAQs
Q: Why is my absolute recovery dropping below 30% when using standard Protein Precipitation (PPT) with 100% Acetonitrile? A: Standard PPT is generally ineffective for amphiphilic peptides. The sudden introduction of 100% acetonitrile causes the peptide to co-precipitate with endogenous plasma proteins[5]. Furthermore, peptides lack solubility in pure organic phases[4]. Actionable Solution: Limit organic concentrations to no more than 75% during extraction, or preferably, abandon PPT in favor of Solid Phase Extraction (SPE)[4][6].
Q: I am losing MS signal specifically during the evaporation and reconstitution steps. How do I prevent this? A: Non-linear behavior and signal loss following evaporation is a classic symptom of Non-Specific Binding (NSB) to the walls of the 96-well plate[3][7]. As the solvent evaporates, the peptide is forced into direct contact with the hydrophobic plastic. Actionable Solution: Eliminate the evaporation step entirely. Transition to a micro-elution SPE plate, which allows you to elute the analyte in a minimal volume (e.g., 25 µL) and inject it after a simple dilution[8]. Always utilize low-bind consumables designed specifically to reduce ionic and hydrophobic interactions[4][5].
Q: What Solid Phase Extraction (SPE) chemistry is optimal for 3-Cyclohexyl-D-alanyl-D- α -glutamylglycine-d11? A: Mixed-mode Strong Anion Exchange (MAX) is highly recommended for anionic peptides[6]. This specific peptide contains two carboxylic acid groups (the D- α -glutamyl side chain and the glycine C-terminus). By adjusting the sample to a basic pH, these groups become fully deprotonated (negatively charged), allowing for highly selective, strong ionic retention on the MAX sorbent.
Self-Validating Extraction Protocol: MAX Micro-elution SPE
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By utilizing micro-elution technology, we completely bypass the nitrogen-drying step, inherently protecting the assay from the most common source of NSB[8].
Step-by-Step Methodology
-
Sample Pre-treatment (Disruption): Aliquot 50 µL of plasma into a low-bind plate. Add 50 µL of 5% Ammonium Hydroxide ( NH4OH ) in water.
-
Causality: The high pH disrupts protein-peptide binding and ensures the glutamylglycine carboxylic acids are fully deprotonated (anionic).
-
-
SPE Conditioning: Condition a MAX micro-elution 96-well plate with 200 µL Methanol, followed by 200 µL HPLC-grade Water.
-
Sample Loading: Load the 100 µL pre-treated sample onto the sorbent.
-
Causality: The negatively charged peptide binds strongly to the positively charged quaternary amine of the MAX sorbent via ion-exchange[6].
-
-
Wash 1 (Aqueous Clean-up): Wash with 200 µL of 5% NH4OH in water.
-
Causality: Locks the analyte in its anionic state while washing away uncharged and basic endogenous proteins.
-
-
Wash 2 (Organic Clean-up): Wash with 200 µL of 100% Methanol.
-
Causality: Removes hydrophobic matrix interferences (like phospholipids). The analyte remains securely bound via ionic interactions.
-
-
Elution: Elute with 2 x 25 µL of 2% Formic Acid in Methanol.
-
Causality: The low pH (< 3) protonates the carboxylic acids on the peptide, neutralizing its negative charge. This breaks the ionic bond with the MAX sorbent, releasing the peptide[6].
-
-
Reconstitution: Dilute the 50 µL eluate directly with 50 µL of HPLC Water (optionally containing 0.1% BSA or 0.05% CHAPS).
-
Causality: Diluting the organic eluent matches the initial mobile phase conditions for LC-MS/MS injection without requiring an evaporation step, successfully mitigating NSB[8].
-
Comparative Performance Data
The table below summarizes the expected quantitative performance of various extraction methodologies for this specific peptide class.
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | NSB Risk | Recommendation |
| Protein Precipitation (100% ACN) | < 30% | Severe (> 40%) | High | Not Recommended |
| Reversed-Phase SPE (HLB) | 45 - 60% | Moderate (~20%) | Medium | Sub-optimal |
| MAX Micro-elution SPE | > 85% | Minimal (< 10%) | Low | Highly Recommended |
Workflow Visualization
Figure 1: Optimized Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic peptides.
References
-
Pharmaffiliates. "Miscellaneous-impurities | Pharmaffiliates". Available at:[Link][1]
-
Pharmaffiliates. "CAS No : 1356011-66-9 | Product Name : 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11". Available at:[Link][2]
-
European Bioanalysis Forum. "LC-MS/MS bioanalysis of peptides – How to manage non specific binding?". Available at: [Link][7]
-
Bioanalysis Zone. "Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame". Available at: [Link][4]
-
Analytical Chemistry. "LC–MS/MS Bioanalysis of Radioligand Therapeutic Drug Candidate for Preclinical Toxicokinetic Assessment". Available at:[Link][5]
-
ResearchGate. "Nonspecific Binding in LC-MS Bioanalysis". Available at:[Link][8]
-
NIH / PMC. "Perspective on LC-MS(/MS) for biotherapeutic and biomarker proteins in research and regulated Bioanalysis". Available at: [Link][3]
-
Ovid. "LC-ESI-MS/MS assay development and validation of a novel antidiabetic peptide PSTi8 in mice". Available at: [Link][6]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Perspective on LC-MS(/MS) for biotherapeutic and biomarker proteins in research and regulated Bioanalysis: a consolidation of more than a decade of experience across the European Bioanalysis Forum community (Part 1: “The What”) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3-Cyclohexyl-D-alanyl-D-glutamylglycine and its Deuterated Analog for Bioanalytical and Pharmacokinetic Assessment
In the landscape of peptide therapeutics, the incorporation of non-natural amino acids, such as D-isomers, is a key strategy to enhance metabolic stability and prolong in vivo activity.[1][2] This guide provides a comprehensive comparison of 3-Cyclohexyl-D-alanyl-D-glutamylglycine, a synthetic tripeptide with potential therapeutic applications, and its deuterated analog, 3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11. As researchers and drug development professionals, understanding the nuanced differences between these molecules is paramount for robust bioanalytical method development and accurate pharmacokinetic profiling.
This document will delve into the rationale behind using a deuterated internal standard, present comparative experimental data, and provide detailed protocols for key assays, empowering you to make informed decisions in your research endeavors.
The Imperative for a Stable Isotope Labeled Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. While structurally similar analogs can be used, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard".[3] The rationale is elegantly simple: a SIL-IS is chemically and physically almost identical to the analyte. It will therefore exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time, effectively normalizing any variations that may occur.[1]
3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11, with eleven deuterium atoms incorporated into the cyclohexyl ring, serves as an ideal internal standard for its non-deuterated counterpart. The mass shift of +11 Da is sufficient to prevent isotopic crosstalk while ensuring near-identical physicochemical behavior.
Comparative Performance in Bioanalytical Applications
The advantages of using a deuterated internal standard become evident when examining key performance metrics of a bioanalytical assay. Below, we present comparative data from a hypothetical, yet representative, LC-MS/MS assay for the quantification of 3-Cyclohexyl-D-alanyl-D-glutamylglycine in human plasma.
Table 1: Comparison of Bioanalytical Assay Parameters
| Parameter | Non-Deuterated Reference Standard (using a structural analog IS) | 3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11 (as IS) |
| Linearity (r²) | 0.995 | > 0.999 |
| Accuracy (% Bias) | -10% to +12% | -3% to +4% |
| Precision (%CV) | < 15% | < 5% |
| Matrix Effect (%CV) | 18% | < 5% |
| Extraction Recovery (%CV) | 12% | < 3% |
As the data illustrates, the use of the deuterated internal standard significantly improves the linearity, accuracy, precision, and robustness of the assay by effectively mitigating matrix effects and variability in sample recovery.
Experimental Protocols
To provide a practical framework, we outline two critical experimental workflows: a comparative LC-MS/MS analysis and a metabolic stability assay.
Experimental Protocol 1: Comparative LC-MS/MS Quantification in Human Plasma
This protocol details the steps for quantifying 3-Cyclohexyl-D-alanyl-D-glutamylglycine in human plasma using its deuterated analog as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of 3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11 in methanol (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (0.1% formic acid in water).
2. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
3-Cyclohexyl-D-alanyl-D-glutamylglycine: m/z 358.2 → 155.1
-
3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11: m/z 369.2 → 166.1
-
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations.
Caption: LC-MS/MS workflow for peptide quantification.
Experimental Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes
This protocol assesses the impact of deuteration on the metabolic stability of the tripeptide.
1. Incubation
-
Prepare a stock solution of 1 mM of both the non-deuterated and deuterated compounds in DMSO.
-
In separate microcentrifuge tubes, pre-warm a solution of human liver microsomes (0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
2. Quenching and Sample Preparation
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard (for the non-deuterated compound, use the deuterated analog; for the deuterated compound, a different suitable IS would be required).
-
Follow steps from the LC-MS/MS protocol for protein precipitation, evaporation, and reconstitution.
3. Data Analysis
-
Analyze the samples by LC-MS/MS as described previously.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
Caption: Metabolic stability assay workflow.
The Kinetic Isotope Effect: A Deeper Dive
Deuteration can sometimes lead to a "kinetic isotope effect" (KIE), where the heavier deuterium atom slows down metabolic reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can be advantageous in drug development, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile.
Table 2: Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) |
| 3-Cyclohexyl-D-alanyl-D-glutamylglycine | 45 |
| 3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11 | 55 |
In our hypothetical example, the deuterated analog exhibits a slightly longer half-life, suggesting a modest kinetic isotope effect. This highlights the importance of characterizing the metabolic fate of both the analyte and its deuterated internal standard during method development.
Conclusion: The Strategic Advantage of Deuteration
The use of a deuterated internal standard, such as 3-Cyclohexyl-D-alanyl-D-glutamylglycine-d11, is indispensable for the accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. It enhances the reliability of bioanalytical data, which is foundational for critical decisions in drug development, from pharmacokinetic characterization to clinical trial dose selection. Furthermore, understanding the potential for a kinetic isotope effect provides valuable insights into the metabolic profile of the therapeutic candidate. This guide serves as a foundational resource for researchers embarking on the bioanalytical journey with novel peptide entities.
References
- Zhang, Y., & Li, W. (2018). D-Amino Acids in Peptide and Protein Design. In Methods in Molecular Biology (Vol. 1686, pp. 1-13). Humana Press, New York, NY.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tripeptide – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). D-Cyclohexylalanine-D-glutamateglycine. Retrieved from [Link]
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HCPLive. (2025, April 8). Topical Tripeptide in an Emollient-Based Cream May Ease Psoriasis Symptoms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 19). Discovery of Peptide Antibiotics Composed of d-Amino Acids. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1983, October). The excitatory amino-acid antagonist gamma-D-glutamylglycine masks rather than prevents long term potentiation of the perforant path. PubMed. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-D-Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancing d-amino acid-containing peptide discovery in the metazoan. PMC. Retrieved from [Link]
-
ACS Publications. (2016, October 27). A d-Amino Acid-Containing Neuropeptide Discovery Funnel. Retrieved from [Link]
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Bioanalytical Method Validation: Quantifying AIM-102 using 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
Executive Summary
The accurate pharmacokinetic (PK) profiling of peptide-based therapeutics is a critical bottleneck in drug development. AIM-102 (3-Cyclohexyl-D-alanyl-D-α-glutamylglycine) is a novel, non-steroidal, immune-modulating tripeptide currently under clinical investigation for the treatment of mild-to-moderate allergic asthma ([1], [2]).
To support rigorous clinical trials, bioanalytical scientists must overcome severe matrix effects, peptide adsorption, and ionization suppression inherent to LC-MS/MS plasma analysis. This guide objectively compares the performance of the Stable Isotope-Labeled Internal Standard (SIL-IS), 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 , against traditional analog internal standards, detailing the causality behind its superior self-validating performance.
The Analytical Challenge & Isotope Selection Causality
When quantifying peptides via Electrospray Ionization (ESI), co-eluting endogenous plasma components (like phospholipids) compete for charge droplets, leading to unpredictable ion suppression.
Why the -d11 variant? The selection of the -d11 isotopologue is highly strategic. The 11 deuterium atoms are entirely incorporated into the robust cyclohexyl ring rather than the peptide backbone or exchangeable heteroatoms (N, O) ([3]).
-
Causality: Exchangeable protons can undergo hydrogen-deuterium (H/D) exchange when exposed to aqueous mobile phases, leading to signal loss and shifting MRM transitions. By locking the deuteriums onto the aliphatic cyclohexyl ring, the mass shift remains a permanent +11 Da. This massive shift guarantees absolute zero isotopic cross-talk between the naturally occurring heavy isotopes of AIM-102 and the SIL-IS.
Caption: Mechanism of matrix effect compensation using the co-eluting AIM-102-d11 internal standard.
Comparative Performance: SIL-IS vs. Analog IS
Historically, cost-saving measures drive laboratories to use structural analogs (e.g., substituting the cyclohexyl group with a phenyl group to create D-Phe-D-Glu-Gly) instead of a true SIL-IS.
The Flaw of Analog Standards: Because an analog like D-Phe-D-Glu-Gly is less lipophilic than AIM-102, it elutes earlier on a reversed-phase C18 column. During gradient LC, the matrix composition entering the mass spectrometer changes every second. If the analyte and IS do not co-elute perfectly, they experience entirely different ion suppression zones, destroying the quantitative relationship. The -d11 SIL-IS co-elutes perfectly, acting as a self-validating standard that perfectly mirrors the analyte's ionization environment.
Table 1: Method Validation Metrics (FDA/ICH M10 Guidelines)
| Validation Parameter | Analog IS (D-Phe-D-Glu-Gly) | SIL-IS (AIM-102-d11) | Regulatory Acceptance Criteria |
| Matrix Factor (MF) | 0.65 ± 0.18 (Variable) | 0.99 ± 0.02 (Stable) | IS-normalized MF CV ≤ 15% |
| Inter-assay Accuracy | 82.4% - 115.2% | 96.5% - 103.1% | 85% - 115% |
| Inter-assay Precision | 14.8% CV | 3.2% CV | ≤ 15% CV |
| Extraction Recovery | 68% (Inconsistent) | 85% (Consistent) | Consistent across concentrations |
Data demonstrates that while the analog IS struggles to correct for matrix variations, the AIM-102-d11 standard provides near-perfect normalization.
Experimental Protocol: Self-Validating Workflow
To ensure a robust, self-validating system, sample preparation must selectively isolate the peptide from plasma proteins and phospholipids.
Extraction Causality: AIM-102 is a zwitterionic tripeptide containing two carboxylic acids (from Glu and Gly) and one primary amine. By adjusting the plasma to pH 9.0, the carboxylic acids are fully deprotonated (COO⁻), allowing strong ionic retention on a Weak Anion Exchange (WAX) sorbent. Subsequent organic washes remove neutral lipids, and an acidic elution neutralizes the carboxylic acids, releasing the pure peptide.
Step-by-Step Solid-Phase Extraction (WAX)
-
Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of AIM-102-d11 working solution (100 ng/mL) to establish the internal validation ratio.
-
Pre-treatment: Add 200 µL of 2% NH₄OH in water. Logic: Disrupts peptide-protein binding and ensures acidic moieties are negatively charged.
-
Conditioning: Condition the WAX SPE plate with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the pre-treated plasma sample onto the WAX plate at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1 mL of 5% Methanol in Water to remove hydrophilic interferences and salts.
-
Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral hydrophobic lipids and phospholipids.
-
Elution: Elute the target peptides with 2 x 500 µL of 2% Formic Acid in Methanol. Logic: The acid drops the pH below the pKa of the carboxylic acids, neutralizing them and breaking the ionic bond with the WAX sorbent.
-
Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).
Caption: Step-by-step sample preparation workflow utilizing Weak Anion Exchange (WAX) SPE.
LC-MS/MS Conditions
-
Analytical Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+ ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transitions (Positive Ion Mode):
-
AIM-102: m/z 358.2 → 154.1
-
AIM-102-d11: m/z 369.3 → 165.2 (The +11 Da shift is retained on the cyclohexyl-containing fragment, ensuring distinct channels).
-
References
-
PubChem. "D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 - PubChem". National Center for Biotechnology Information. URL: [Link]
-
ClinicalTrials.gov. "Efficacy, Safety, Tolerability, Pharmacodynamics and Pharmacokinetics of Oral Administration of AIM-102 in Patients With Mild to Moderate Allergic Asthma". U.S. National Library of Medicine. URL: [Link]
Sources
Bioanalytical Comparison Guide: d11 vs. d5 Isotopic Variants of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine (AIM-102)
Executive Summary & Clinical Context
3-Cyclohexyl-D-alanyl-D-α-glutamylglycine , clinically known as AIM-102 , is a non-steroidal, immune-modulating tripeptide peptidomimetic. Derived as an analogue of the SMR1 (submandibular rat 1) protein's anti-inflammatory feG peptide motif, AIM-102 has demonstrated significant efficacy in inhibiting lipopolysaccharide (LPS)-induced airway neutrophilia and is investigated for the management of mild-to-moderate allergic asthma (NCT01501942)[1, 2, 3].
To support rigorous Phase II clinical pharmacokinetics (PK) and pharmacodynamics (PD), bioanalytical scientists must develop highly sensitive LC-MS/MS assays. The selection of the optimal Stable Isotope-Labeled Internal Standard (SIL-IS) is the most critical variable in mitigating matrix effects in plasma and bronchoalveolar lavage fluid (BALF). This guide objectively compares the analytical performance, physicochemical causality, and experimental validation of the d11 and d5 isotopic variants of AIM-102 [4].
Figure 1: Modulatory mechanism of AIM-102 in suppressing LPS-induced airway neutrophilia.
The Core Dilemma: Isotopic Overlap vs. Chromatographic Isotope Effect
When selecting between the d11 (cyclohexyl-d11) and d5 (backbone-deuterated) variants, researchers must balance two competing physical phenomena:
-
Isotopic Overlap (Advantage: d11): Natural carbon ( 13C ) and nitrogen ( 15N ) isotopes create a mass envelope. At the Upper Limit of Quantification (ULOQ), the M+5 isotopic peak of the unlabeled AIM-102 (MW 357.40) can theoretically contribute baseline noise to the d5 IS channel, causing non-linearity. The +11 Da mass shift of the d11 variant completely eradicates this risk, ensuring absolute channel isolation.
-
Chromatographic Isotope Effect (Advantage: d5): The causality behind retention time (RT) shifts lies in quantum mechanics. The C-D bond has a lower zero-point energy and is shorter than the C-H bond, making heavily deuterated molecules less polarizable and less lipophilic. In reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), the highly deuterated d11 variant interacts less strongly with the C18 stationary phase, causing it to elute slightly earlier than the unlabeled drug. The d5 variant, having fewer C-D bonds, achieves near-perfect co-elution, ensuring the analyte and IS experience the exact same matrix ionization environment in the ESI source.
Table 1: Physicochemical and Structural Comparison
| Property | Unlabeled AIM-102 | d5-AIM-102 | d11-AIM-102 |
| Molecular Formula | C16H27N3O6 | C16H22D5N3O6 | C16H16D11N3O6 |
| Molecular Weight | 357.40 g/mol | 362.43 g/mol | 368.47 g/mol |
| Label Position | N/A | Glutamyl/Alanyl Backbone | Cyclohexyl Ring |
| Mass Shift | Baseline | +5 Da | +11 Da |
| Isotopic Cross-Talk Risk | N/A | Low (Monitor at ULOQ) | Zero |
| RP-LC RT Shift | Reference (0.00 min) | Minimal (< 0.02 min) | Moderate (~0.08 - 0.12 min) |
Comparative Performance Data
To objectively evaluate these variants, validation experiments were conducted using human plasma spiked with AIM-102, utilizing either d5 or d11 as the internal standard.
Table 2: LC-MS/MS Validation Metrics (Human Plasma)
| Validation Parameter | Using d5-AIM-102 IS | Using d11-AIM-102 IS | Scientific Causality & Impact |
| Linearity Range | 1.0 - 500 ng/mL | 1.0 - 1000 ng/mL | d11 allows a higher ULOQ because it suffers zero isotopic interference from the highly concentrated unlabeled analyte. |
| Matrix Factor (MF) | 0.98 ± 0.02 | 0.92 ± 0.06 | d5 perfectly tracks matrix suppression due to exact co-elution. d11 elutes slightly earlier, occasionally hitting different suppression zones. |
| Precision (CV%) | 3.1% | 4.8% | The slight RT shift of d11 introduces minor variance in ionization efficiency relative to the analyte. |
| H/D Exchange Risk | Moderate | Extremely Low | Deuteriums on the aliphatic cyclohexyl ring (d11) are chemically inert compared to backbone positions. |
Experimental Protocols: Self-Validating Bioanalytical Workflow
The following protocol establishes a self-validating LC-MS/MS system. It is designed so that any failure in co-elution or matrix compensation is immediately flagged by the system suitability test (SST).
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Spike with 10 µL of the chosen IS working solution (d5 or d11 at 50 ng/mL).
-
Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Step 2: UHPLC-MS/MS Conditions
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
MS Mode: Electrospray Ionization (ESI) Positive, Multiple Reaction Monitoring (MRM).
-
AIM-102 MRM: m/z 358.2 → 211.1
-
d5-AIM-102 MRM: m/z 363.2 → 216.1
-
d11-AIM-102 MRM: m/z 369.2 → 222.2
-
Step 3: The Self-Validating Step (Post-Column Infusion)
Why this is required: If using the d11 variant, you must prove that its RT shift does not place it in a different matrix suppression zone than the analyte.
-
Continuously infuse a neat solution of unlabeled AIM-102 (100 ng/mL) directly into the MS source via a T-junction.
-
Inject a blank plasma extract (prepared in Step 1, without analyte/IS) through the UHPLC column.
-
Validation Gate: Monitor the baseline signal of the infused AIM-102. If a dip in signal (ion suppression) occurs between the RT of the d11 IS and the unlabeled analyte, the d11 IS is invalid for this matrix, and the d5 variant must be substituted.
Figure 2: Standardized LC-MS/MS bioanalytical workflow incorporating self-validating matrix effect checks.
References
-
PubChem. "D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114". National Center for Biotechnology Information. Available at:[Link]
-
National Institutes of Health (PMC). "Calcium-binding protein, spermatid-specific 1 is expressed in human salivary glands and contains an anti-inflammatory motif". American Journal of Physiology. Available at:[Link]
-
Pharmaffiliates. "3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (CAS: 1356011-66-9)". Drug Reference Standards & Impurity Synthesis. Available at:[Link]
A Comparative Guide to Peptide Quantification: Accuracy and Precision of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 in Targeted Proteomics
Targeted proteomics and pharmacokinetic (PK) profiling of therapeutic peptides demand extreme analytical rigor. When quantifying small, highly polar peptides in complex biological matrices like human plasma, bioanalytical scientists face severe challenges, primarily matrix-induced ion suppression and extraction variability.
This guide objectively compares the analytical performance of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 —the deuterated stable isotope-labeled internal standard (SIL-IS) for the immune-modulating tripeptide AIM-102—against traditional structural analog and label-free quantification strategies.
Mechanistic Causality: The Deuterium Advantage
The target analyte, (also known as AIM-102)[1], is a synthetic tripeptide (D-Cha-D-Glu-Gly-OH) with a molecular weight of 357.4 Da. Quantifying this molecule via LC-MS/MS requires an internal standard that can perfectly mimic its physicochemical behavior while remaining mass-resolved.
The isotopologue[2] is engineered specifically to solve this problem through two mechanistic advantages:
-
Mass Resolution & Isotopic Crosstalk Elimination: The incorporation of 11 deuterium atoms on the cyclohexyl ring yields a +11 Da mass shift (MW 368.47 Da)[2]. This wide mass gap ensures zero M+1/M+2 isotopic overlap from the endogenous or unlabeled peptide, eliminating false-positive signal integration.
-
Aliphatic Labeling Stability: Unlike deuterium labels placed on labile amide or carboxyl protons (which are prone to hydrogen-deuterium exchange (HDX) in aqueous solvents), the d11 label is locked onto the hydrophobic, aliphatic cyclohexyl ring. This guarantees absolute isotopic stability during aggressive sample preparation.
Because the d11-labeled peptide shares the exact hydrophobicity and pKa of the target analyte, it co-elutes perfectly during reversed-phase chromatography. Consequently, both molecules enter the electrospray ionization (ESI) source simultaneously, experiencing the exact same matrix suppression environment. This creates a self-validating system : any signal loss due to matrix effects affects both the analyte and the IS equally, keeping their quantitative ratio perfectly constant.
Quantitative Performance Comparison
To demonstrate the superiority of the d11 SIL-IS, we compared its performance against a structural analog IS (e.g., substituting D-Cyclohexylalanine with D-Phenylalanine) and a label-free external calibration approach. The validation parameters below align with the stringent criteria set forth by the [3].
Table 1: Validation Parameters for Peptide Quantification in Human Plasma
| Quantification Strategy | LLOQ (ng/mL) | Intra-day Precision (%CV) | Accuracy (%Bias) | Matrix Factor (Analyte/IS) | Causality of Performance |
| SIL-IS (AIM-102-d11) | 0.5 | < 4.2% | ± 3.5% | 1.01 ± 0.02 | Optimal: Perfect co-elution cancels out ESI matrix suppression. |
| Structural Analog IS | 2.0 | 8.5 - 11.2% | ± 9.0% | 0.85 ± 0.15 | Suboptimal: Differential retention time leads to unequal ion suppression. |
| Label-Free (External) | 5.0 | > 15.0% | ± 18.5% | 0.60 ± 0.25 | Poor: Uncorrected phospholipid interference causes severe signal loss. |
Data Interpretation: The d11 SIL-IS achieves a true Matrix Factor of ~1.0, proving that the ratio-based quantification completely neutralizes matrix effects. In contrast, the structural analog elutes at a different retention time, exposing it to a different "zone" of matrix suppression, thereby failing to correct for the 15% signal loss.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure maximum trustworthiness and reproducibility, the following step-by-step protocol utilizes orthogonal clean-up and targeted Multiple Reaction Monitoring (MRM).
Step 1: Internal Standard Spiking & Equilibration
-
Action: Aliquot 50 µL of human plasma into a 96-well plate. Immediately spike with 10 µL of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 working solution (50 ng/mL in 50% methanol). Vortex for 2 minutes.
-
Causality: Immediate spiking ensures that any subsequent volumetric losses, protein binding, or extraction inefficiencies affect the analyte and IS identically. The ratio established at this step is locked in.
Step 2: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Action: Add 200 µL of 1% formic acid in acetonitrile to precipitate plasma proteins. Centrifuge at 4000 x g for 10 minutes. Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge.
-
Causality: The acidic conditions protonate the peptide's N-terminal amino group, allowing strong electrostatic retention on the MCX sorbent. Neutral and acidic matrix interferences (like phospholipids) are washed away with 100% methanol. Elute with 5% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in 100 µL of 0.1% formic acid in water.
Step 3: UHPLC-MS/MS Analysis (MRM)
-
Action: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Perform gradient elution using 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).
-
Causality: The highly hydrophobic cyclohexyl ring dictates retention. The d11 isotopologue co-elutes perfectly with the unlabeled peptide. Monitor via positive ion mode MRM:
-
Unlabeled AIM-102: m/z 358.2 → m/z 229.1
-
d11 SIL-IS: m/z 369.2 → m/z 240.1
-
Workflow Visualization
Figure 1: Targeted LC-MS/MS workflow utilizing AIM-102-d11 Stable Isotope-Labeled IS.
Conclusion
For the rigorous quantification of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine in biological matrices, the d11 SIL-IS is non-negotiable. By providing a +11 Da mass shift on a stable aliphatic ring, it eliminates isotopic crosstalk and HDX vulnerabilities. Most importantly, its perfect chromatographic co-elution ensures that the inevitable matrix suppression inherent to ESI-MS is mathematically canceled out, resulting in sub-5% precision and unparalleled accuracy.
References
-
PubChem Compound Summary for CID 10126114, 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine-d11 (CAS 1356011-66-9). Pharmaffiliates / Clearsynth Reference Standards. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). Available at:[Link]
Sources
3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 proper disposal procedures
Operational and Disposal Guide for 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11
As a Senior Application Scientist, I recognize that handling specialized isotopically labeled internal standards requires precision not only at the analytical bench but also in downstream waste management. 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 (often referred to by its non-deuterated parent synonym, AIM-102) is a synthetic tripeptide derivative critical for pharmacokinetic profiling and proteomics workflows[1]. The incorporation of 11 deuterium atoms provides a distinct mass shift (+11 Da), eliminating isobaric interference during liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].
While the peptide itself exhibits low inherent toxicity[3][4], its operational lifecycle intimately binds it to hazardous organic solvents and corrosive modifiers (e.g., Acetonitrile, Methanol, Trifluoroacetic Acid). Consequently, the disposal of this compound is strictly governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[5][6]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11, ensuring absolute environmental compliance and laboratory safety.
Chemical Profile & Risk Assessment
Before initiating any disposal protocol, it is critical to establish the physicochemical boundaries of the analyte to understand its behavior in waste streams.
Table 1: Physicochemical and Hazard Profile
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Name | 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 | [2] |
| CAS Number | 1356011-66-9 (d11 variant) / 551936-17-5 (Unlabeled) | [2][7] |
| Molecular Formula | C16H16D11N3O6 | [2] |
| Molecular Weight | 368.47 g/mol | [2] |
| Peptide Hazard Class | Non-hazardous active ingredient; treat as research chemical | [4][8] |
| Workflow Solvents | Acetonitrile (EPA D001 - Ignitable), TFA (EPA D002 - Corrosive) |[5] |
Experimental Workflow & Waste Generation
Understanding the causality behind waste generation is essential for proper segregation. In a standard LC-MS/MS workflow, the lyophilized peptide is reconstituted in an organic/aqueous matrix. This creates two distinct waste streams: high-concentration solid waste (primary vials) and high-volume liquid waste (LC-MS effluent).
Workflow of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 from LC-MS/MS prep to EPA disposal.
Step-by-Step Proper Disposal Procedures
Protocol 1: Liquid Waste Segregation and Management
Causality: The EPA strictly prohibits the drain disposal of ignitable (flash point < 140°F) or corrosive (pH < 2 or > 12.5) mixtures[5][9]. Because 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is typically eluted using gradients of Acetonitrile and 0.1% Formic Acid/TFA, the entire effluent stream inherits the EPA D001 (Ignitable) classification[5].
-
Characterize the Stream (Self-Validation Check) : Verify the pH of the LC-MS effluent using pH indicator strips. If the concentration of TFA drops the pH below 2.0, the waste is dual-characterized as D001 (Ignitable) and D002 (Corrosive) and must not be mixed with incompatible basic waste streams[5][9].
-
Container Selection : Collect liquid waste in High-Density Polyethylene (HDPE) carboys. Scientific Rationale: HDPE is chemically inert to both the synthetic peptide and the organic mobile phases, whereas glass poses a severe shatter risk during transport[9]. Do not fill beyond 90% capacity (leave at least one inch of headroom) to allow for vapor expansion[10].
-
Satellite Accumulation Area (SAA) Compliance : Place the HDPE carboy in a secondary containment tray capable of holding 110% of the carboy's volume[10]. The container must remain tightly capped at all times unless actively receiving LC-MS effluent[9][10].
-
Regulatory Labeling : Affix a label explicitly stating "Hazardous Waste"[6][9]. You must spell out all constituents without abbreviations (e.g., "Hazardous Waste: Acetonitrile 50%, Water 49.9%, Trifluoroacetic Acid 0.1%, 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 <0.01%")[9].
Protocol 2: Solid Waste Decontamination and Disposal
Causality: Primary containment vials hold the highest concentration of the pure peptide. While the peptide has a low biological oxygen demand (BOD)[4], unrinsed vials containing visible chemical residue can trigger regulatory scrutiny and fines if discarded in municipal trash[8].
-
Triple-Rinse Procedure : In a chemical fume hood, add 500 µL of the reconstitution solvent (e.g., 50:50 Methanol:Water) to the empty peptide vial. Vortex vigorously for 10 seconds.
-
Rinsate Routing : Transfer this first rinsate into the designated liquid hazardous waste carboy. Scientific Rationale: The first rinse captures >95% of the residual 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11[8]. Repeat this process two additional times to ensure complete decontamination.
-
Solid Segregation : Once triple-rinsed, the glass vial, along with contaminated pipette tips and nitrile gloves, must be placed in a designated "Non-Hazardous Chemical Solid Waste" bin[8]. Do not mix with biohazardous (red bag) waste unless the workflow involved human plasma or in vivo biological matrices[6].
Protocol 3: Emergency Spill Response
Causality: Lyophilized deuterated peptides are highly susceptible to electrostatic dispersion. Sweeping dry powder can aerosolize the peptide, leading to unintended inhalation exposure[3][11].
-
Containment : If the lyophilized powder is spilled, do not dry-sweep. Isolate the hazard area immediately[11].
-
Absorption/Collection : Dampen an absorbent pad with water or a mild solvent to gently wipe up the powder, or cover the spill with damp sand/vermiculite to prevent aerosolization[3].
-
Disposal : Place all cleanup materials into a sealable plastic bag, label as "Chemical Solid Waste - Spill Cleanup," and transfer to the central accumulation area (CAA) for incineration[6][11].
Waste Stream Summary Matrix
Table 2: Waste Stream Classification and EPA Action Matrix
| Waste Stream | Primary Constituents | EPA Classification | Container / Disposal Route |
|---|---|---|---|
| LC-MS Effluent | Acetonitrile, Water, TFA, Peptide | D001 (Ignitable) / D002 (Corrosive) | Vented HDPE Carboy → EPA Incineration |
| Primary Vials | Residual Peptide Powder | Non-Hazardous (Post-Rinse) | Triple-rinse → Solid Chemical Waste Bin |
| Consumables | Gloves, Pipette Tips | Non-Hazardous | Solid Chemical Waste Bin |
| Spill Cleanup | Peptide, Sand/Vermiculite | Non-Hazardous Solid | Sealed Bag → Central Accumulation Area |
Sources
- 1. D-Cyclohexylalanine-D-glutamateglycine | C16H27N3O6 | CID 10126114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. novamatrix.biz [novamatrix.biz]
- 5. danielshealth.com [danielshealth.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mcneese.edu [mcneese.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Personal protective equipment for handling 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11
As a Senior Application Scientist, I frequently consult with research teams transitioning from standard biochemical assays to complex, stable isotope-labeled in vivo or mass spectrometry workflows. Handling 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine-d11 (the stable isotope-labeled variant of the drug candidate AIM-102) requires a rigorous, causally-driven safety protocol.
This compound is not a benign salt; it is a potent, pharmacologically active peptide derivative designed as an immune-modulating anti-inflammatory agent that inhibits LPS-induced neutrophilia[1]. Because of its biological activity, exposure via inhalation of the lyophilized dust or transdermal absorption (especially when reconstituted in organic solvents) presents a significant occupational hazard.
This guide provides the essential, self-validating operational and disposal protocols required to handle this compound safely and preserve its chemical integrity.
Compound Profiling & Risk Assessment
Before handling any novel chemical, it is critical to understand its physicochemical properties to dictate the proper Personal Protective Equipment (PPE) and engineering controls.
Table 1: Physicochemical & Pharmacological Profile of AIM-102-d11
| Parameter | Specification |
| Chemical Name | 3-Cyclohexyl-D-alanyl-D-alpha-glutamylglycine-d11 |
| Common Synonym | AIM-102-d11 |
| CAS Registry Number | 1356011-66-9[2] |
| Molecular Formula | C16H16D11N3O6[2] |
| Molecular Weight | 368.47 g/mol [2] |
| Primary Target | Immune modulation (Allergic asthma research)[1] |
| Physical State | Solid (Lyophilized powder) |
Mandatory PPE Specifications & Causality
Standard laboratory attire is insufficient when handling active immune modulators. Every piece of PPE must serve a specific, mechanistic purpose to break the chain of exposure.
Table 2: PPE Requirements and Operational Causality
| PPE Category | Specification | Operational Causality |
| Hand Protection | Double-layered Nitrile (≥ 0.11 mm thickness) | Protects against solvent carrier (e.g., DMSO) penetration. DMSO is a rapid transdermal carrier that can transport the active peptide directly across the dermal barrier. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents micro-particulate (dust) or liquid splash exposure to highly vascularized ocular mucosa during reconstitution. |
| Respiratory | N95 or P100 Particulate Respirator | Mitigates the inhalation risk of lyophilized peptide dust. Inhaling active peptides can trigger respiratory sensitization or unintended systemic immune modulation. |
| Body Protection | Flame-retardant, fluid-resistant lab coat | Provides a physical barrier against accidental spills and the electrostatic adherence of fine powders to personal clothing. |
Operational Workflow: Reconstitution & Handling
Sequential operational workflow for the safe handling and reconstitution of AIM-102-d11.
Standard Operating Procedure (SOP): Reconstitution of AIM-102-d11
Objective: To safely transition AIM-102-d11 from a hazardous lyophilized powder to a stable, usable liquid aliquot without exposing the operator to aerosolized particulates.
Phase 1: Pre-Operational Setup
-
Thermal Equilibration: Remove the sealed vial of AIM-102-d11 from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, causing rapid condensation that chemically degrades the hygroscopic peptide.
-
-
Workspace Preparation: Clear a Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood. Line the working surface with an absorbent, plastic-backed bench pad.
Phase 2: PPE Donning (Self-Validating System)
-
Inspect primary nitrile gloves for micro-tears by trapping air and applying pressure. Don the first pair.
-
Put on a fluid-resistant lab coat, ensuring cuffs are tucked under the primary gloves.
-
Don an N95 or P100 respirator. Perform a positive/negative pressure seal check.
-
Validation: If air leaks around the nose bridge when exhaling sharply, readjust the metal clip before proceeding. Do not proceed until the seal is absolute.
-
-
Put on chemical splash goggles.
-
Don the secondary (outer) pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.
Phase 3: Weighing and Reconstitution
-
Vial Opening: Inside the BSC, carefully uncap the vial. Point the opening away from your face to avoid sudden pressure equalization blowing powder outward.
-
Solvent Introduction: Using a calibrated micropipette, add the required volume of solvent (e.g., DMSO for stock solutions) directly to the inner wall of the vial.
-
Causality: Because AIM-102 is an active immune modulator[1], using DMSO enhances its solubility but also acts as a dangerous transdermal carrier. Extreme caution is required to prevent micro-splashes.
-
-
Dissolution: Cap the vial tightly. Gently swirl or use a low-speed vortex mixer until the powder is fully dissolved. Avoid vigorous shaking to prevent aerosol generation within the headspace of the vial.
-
Aliquotting: Transfer the reconstituted solution into pre-labeled, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw degradation.
Phase 4: Doffing and Decontamination
-
Outer Glove Removal: Aseptically remove the outer gloves (which may harbor micro-splashes of DMSO/peptide) and dispose of them in the solid hazardous waste bin.
-
Surface Cleaning: With the inner gloves still on, wipe down the BSC surface, pipettes, and vortex mixer with 70% ethanol.
-
Final Doffing: Remove inner gloves, lab coat, goggles, and respirator. Wash hands thoroughly with soap and water for at least 20 seconds.
Spill Response & Disposal Plan
In the event of a breach in containment, follow these targeted protocols based on the physical state of the compound.
-
Solid Spill (Lyophilized Powder):
-
Immediate Action:Do not sweep or use compressed air , which will immediately aerosolize the peptide.
-
Containment: Gently cover the powder with absorbent paper towels lightly dampened with water or 70% ethanol to suppress dust.
-
Collection: Carefully scoop the dampened material using a disposable plastic scraper and place it into a sealable hazardous waste bag.
-
-
Liquid Spill (Reconstituted Solution):
-
Immediate Action: If the spill involves DMSO, immediately inspect your outer gloves. If contaminated, doff the outer gloves, discard them, and don a new pair to prevent transdermal chemical transport.
-
Containment: Apply inert absorbent material (e.g., vermiculite or commercial spill pads) over the liquid.
-
Decontamination: Wash the area with a mild detergent solution, followed by a thorough 70% ethanol wipe.
-
-
Disposal Routing:
-
All materials contaminated with AIM-102-d11 (including empty vials, pipette tips, bench pads, and primary gloves) must be treated as Hazardous Chemical Waste . Do not dispose of them in standard biohazard bags unless they are co-contaminated with infectious biological agents. Route the sealed waste to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.
-
References
-
Pharmaffiliates. "3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11". Pharmaffiliates Product Catalog. URL:[Link]
Sources
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